6beta-Hydroxy Cortisol-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1/i9D2,16D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFTWPCIRXSCQF-CNXOBPSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]12[C@@H](C[C@H](C3=CC(=O)CC[C@@]31C)O)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857744 | |
| Record name | (6beta,11beta)-6,11,17,21-Tetrahydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261254-51-6 | |
| Record name | (6beta,11beta)-6,11,17,21-Tetrahydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Critical Role of 6β-Hydroxy Cortisol-d4 in Modern Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and clinical research, the precise measurement of metabolic enzyme activity is paramount. This in-depth technical guide explores the function and application of 6β-Hydroxy Cortisol-d4, a deuterated stable isotope-labeled internal standard, in the bioanalysis of 6β-Hydroxy Cortisol. The accurate quantification of this endogenous biomarker is a cornerstone for assessing the in vivo activity of Cytochrome P450 3A4 (CYP3A4), an enzyme critical to the metabolism of a vast array of pharmaceuticals.
The Principle of Stable Isotope Dilution and the Role of 6β-Hydroxy Cortisol-d4
The gold standard for quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS). 6β-Hydroxy Cortisol-d4 serves as an ideal SIL-IS for the quantification of endogenous 6β-Hydroxy Cortisol.[1][2] By introducing a known quantity of 6β-Hydroxy Cortisol-d4 into a biological sample at the initial stage of analysis, any variability or loss of the target analyte during sample preparation and analysis can be accurately corrected.[2] This is because the deuterated analog exhibits nearly identical physicochemical properties to the endogenous analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[2][3] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling a precise ratiometric quantification that enhances the accuracy and precision of the measurement.[2]
6β-Hydroxy Cortisol as a Biomarker for CYP3A4 Activity
Cortisol, an endogenous glucocorticoid, is primarily metabolized in the liver to 6β-Hydroxy Cortisol by the CYP3A4 enzyme.[3][4] As CYP3A4 is responsible for the metabolism of over 50% of clinically used drugs, its activity is a critical determinant of drug efficacy and potential for drug-drug interactions.[2] The ratio of 6β-Hydroxy Cortisol to cortisol in biological matrices such as urine and plasma is a well-established and non-invasive biomarker of CYP3A4 activity.[1][2][3] Monitoring this ratio is essential in drug development to:
-
Assess Drug-Drug Interactions: Investigating whether a new chemical entity induces or inhibits CYP3A4 activity.
-
Patient Phenotyping: Characterizing individuals based on their inherent CYP3A4 metabolic capacity to inform personalized medicine strategies.
The metabolic conversion of cortisol to 6β-hydroxycortisol is a key pathway for evaluating CYP3A4 activity.
Quantitative Data in Bioanalysis
The following tables summarize key quantitative parameters from various bioanalytical methods employing 6β-Hydroxy Cortisol-d4 as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 6β-Hydroxy Cortisol | 379.2 | 361.2 | ESI+ | [3] |
| 6β-Hydroxy Cortisol-d4 | 383.2 | 365.2 | ESI+ | [3] |
| Cortisol | 363.2 | 121.1 | ESI+ | [3] |
| Cortisol-d4 | 367.2 | 121.1 | ESI+ | [3] |
| 6β-Hydroxy Cortisol | 407.1 | 361.1 | ESI+ | [5] |
| 6β-Hydroxy Cortisol-d4 | 423.1 | 347.1 | ESI+ | [5] |
Table 2: Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) | [1] |
| Mobile Phase A | Water with 0.1% formic acid | [1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [1] |
| Gradient | 5% B to 95% B over 4 minutes | [1] |
| Flow Rate | 0.3 mL/min | [1] |
| Column Temperature | 40°C | [1] |
Table 3: Assay Performance Characteristics
| Parameter | 6β-Hydroxy Cortisol | Cortisol | Reference |
| Linearity Range (ng/mL) | 2 - 1000 | 1 - 1000 | [1] |
| Linearity Range (ng/mL) | 0.0400 - 10.0 | 1.20 - 300 | [5] |
| LLOQ (pg/mL) | 38.513 | 38.100 | [6] |
| Intra-day Precision (%CV) | < 15% | < 15% | [1] |
| Inter-day Precision (%CV) | < 15% | < 15% | [1] |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | [1] |
Experimental Protocols
A generalized workflow for the quantification of 6β-Hydroxy Cortisol using 6β-Hydroxy Cortisol-d4 as an internal standard is presented below. Specific details may vary based on the laboratory and instrumentation.
Detailed Methodologies
1. Sample Preparation (Human Plasma) [3]
-
To 100 µL of plasma, add 10 µL of the internal standard working solution containing 6β-Hydroxy Cortisol-d4 and Cortisol-d4.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins and vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Sample Preparation (Human Urine) [1]
-
To 1 mL of urine, add 25 µL of the 1 µg/mL internal standard working solution containing 6β-Hydroxy Cortisol-d4.
-
Perform enzymatic hydrolysis by adding 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 25 µL of β-glucuronidase/sulfatase solution, followed by incubation.
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol and then water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then 20% methanol in water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Liquid Chromatography: Utilize a C18 reverse-phase column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 6β-Hydroxy Cortisol and 6β-Hydroxy Cortisol-d4 as detailed in Table 1.
4. Data Analysis
-
Integrate the chromatographic peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of 6β-Hydroxy Cortisol to 6β-Hydroxy Cortisol-d4.
-
Construct a calibration curve by plotting the peak area ratios of prepared calibration standards against their known concentrations.
-
Determine the concentration of 6β-Hydroxy Cortisol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
6β-Hydroxy Cortisol-d4 is an indispensable tool in modern bioanalysis for the accurate and precise quantification of endogenous 6β-Hydroxy Cortisol. Its application as a stable isotope-labeled internal standard in LC-MS/MS methods provides reliable data for the assessment of CYP3A4 activity. This is of profound importance for researchers, scientists, and drug development professionals in advancing our understanding of drug metabolism and progressing towards personalized medicine. The methodologies and data presented in this guide offer a comprehensive overview of its function and application in this critical area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cortisol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive and simultaneous quantitation of 6β-hydroxycortisol and cortisol in human plasma by LC-MS/MS coupled with stable isotope dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: 6β-Hydroxy Cortisol-d4 as an Internal Standard for Precise CYP3A4 Activity Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a pivotal enzyme in drug metabolism, responsible for the oxidative metabolism of approximately 50% of all clinically used drugs.[1][2] Consequently, evaluating the potential of new chemical entities (NCEs) to inhibit or induce CYP3A4 is a critical and mandatory step in drug development to prevent adverse drug-drug interactions (DDIs).[1] The measurement of 6β-hydroxycortisol, a major metabolite of endogenous cortisol formed almost exclusively by CYP3A4, serves as a reliable and non-invasive biomarker for in vivo CYP3A4 activity.[1][2][3] The urinary or plasma ratio of 6β-hydroxycortisol to cortisol is a well-established index of CYP3A4 induction or inhibition.[1][4]
To ensure the accuracy and precision of quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is paramount.[2][5] 6β-Hydroxy Cortisol-d4, a deuterated analog of 6β-hydroxycortisol, is the ideal internal standard for this application.[2][6] Its near-identical chemical and physical properties to the endogenous analyte, but distinct mass, allow for the correction of variability during sample preparation and analysis, ensuring high-quality, reproducible data.[5] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation when utilizing 6β-Hydroxy Cortisol-d4 as an internal standard for CYP3A4 activity assessment.
Core Principle: Stable Isotope Dilution
The fundamental principle behind using 6β-Hydroxy Cortisol-d4 is stable isotope dilution. A known amount of the deuterated internal standard is added to each biological sample (e.g., urine or plasma) at the beginning of the analytical workflow.[2] Any loss of the target analyte (endogenous 6β-hydroxycortisol) during sample extraction, handling, or ionization in the mass spectrometer will be mirrored by a proportional loss of the internal standard.[2] The mass spectrometer measures the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant despite variations in sample recovery, enabling highly accurate and precise quantification.[2]
Signaling Pathway and Experimental Workflow
The metabolic pathway of cortisol to 6β-hydroxycortisol is a direct indicator of CYP3A4 activity. The general experimental workflows for in vitro and in vivo studies are depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Urinary 6 beta-hydroxycortisol/cortisol ratios measured by high-performance liquid chromatography for use as a biomarker for the human cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
The Principle and Application of 6β-Hydroxy Cortisol-d4 for CYP3A4 Phenotyping: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme responsible for the metabolism of a vast majority of clinically used drugs.[1][2][3][4] Assessing its activity, or "phenotyping," is paramount in drug development and personalized medicine to predict and mitigate the risk of drug-drug interactions (DDIs).[1][5] This technical guide provides an in-depth exploration of the principles and methodologies underlying the use of the endogenous biomarker, the 6β-hydroxycortisol to cortisol ratio (6β-OHC/cortisol), for CYP3A4 phenotyping.[5][6][7] A key focus is placed on the indispensable role of the stable isotope-labeled internal standard, 6β-Hydroxy Cortisol-d4, in achieving accurate and reliable quantification through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][6][8]
The Core Principle: Leveraging an Endogenous Biomarker
The foundation of this phenotyping method lies in the metabolic pathway of cortisol, an endogenous steroid hormone.[1] The CYP3A4 enzyme is the primary catalyst for the 6β-hydroxylation of cortisol, converting it to its major metabolite, 6β-hydroxycortisol.[1][9] The ratio of the concentration of 6β-hydroxycortisol to that of cortisol in biological matrices, such as urine and plasma, serves as a non-invasive biomarker of in vivo CYP3A4 activity.[5][6][7]
An induction of CYP3A4 activity, often by a co-administered drug, will lead to an increased rate of cortisol metabolism, resulting in a higher 6β-OHC/cortisol ratio.[1] Conversely, inhibition of CYP3A4 will decrease this metabolic conversion, leading to a lower ratio.[1][9] Monitoring this ratio provides a valuable tool for assessing the potential of a new chemical entity to cause DDIs.[3]
References
- 1. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]
- 2. Comparison of two endogenous biomarkers of CYP3A4 activity in a drug–drug interaction study between midostaurin and rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Plasma 6β-hydroxycortisol to cortisol ratio as a less invasive cytochrome P450 3A phenotyping method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
6β-Hydroxy Cortisol-d4: A Technical Guide for Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 6β-Hydroxy Cortisol-d4, a critical tool in the assessment of drug-drug interactions (DDIs). Its primary application is as an internal standard for the accurate quantification of endogenous 6β-hydroxycortisol, a sensitive biomarker for the activity of Cytochrome P450 3A4 (CYP3A4). Understanding the induction or inhibition of CYP3A4 is paramount in drug development, as this enzyme is responsible for the metabolism of over half of all clinically used drugs.[1][2][3]
The Role of 6β-Hydroxycortisol as a CYP3A4 Biomarker
Cortisol, an endogenous steroid hormone, is metabolized to 6β-hydroxycortisol predominantly by the CYP3A4 enzyme.[4][5][6][7] The ratio of 6β-hydroxycortisol to cortisol in biological matrices, such as urine and plasma, serves as a non-invasive biomarker of CYP3A4 activity.[2][4][8] An increase in this ratio suggests CYP3A4 induction, while a decrease indicates inhibition.[2][4] Monitoring this ratio is crucial for:
-
Assessing Drug-Drug Interactions: Investigating whether a new chemical entity can alter the metabolism of co-administered drugs.[3]
-
Patient Phenotyping: Characterizing individuals based on their inherent CYP3A4 activity to enable personalized medicine.[3]
-
Screening New Drug Candidates: Evaluating the potential of investigational drugs to induce or inhibit CYP3A4 early in development.[3]
The use of a stable isotope-labeled internal standard like 6β-Hydroxy Cortisol-d4 is essential for correcting variations in sample processing and instrument response, ensuring accurate and precise quantification of the endogenous biomarker.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of 6β-hydroxycortisol as a CYP3A4 biomarker from various studies.
Table 1: Impact of CYP3A4 Inducers on the Urinary 6β-Hydroxycortisol/Cortisol Ratio (6βCR)
| Inducer | Dose | Duration | Fold Increase in 6βCR (Median) | Reference |
| Rifampicin | 600 mg QD | 14 days | 4.1 (Day 9), 5.2 (Day 11), 4.7 (Day 15) | [9] |
| Rifampin | Not Specified | 14 days | 3.2 (Mean % increase of 320%) | [10] |
| Carbamazepine | Continuous Therapy | Not Specified | Inverse correlation with serum carbamazepine concentration | [11] |
Table 2: Impact of CYP3A4 Inhibitors on 6β-Hydroxycortisol
| Inhibitor | Dose | Effect on 6β-Hydroxycortisol | Reference |
| Itraconazole | 200 mg & 400 mg single doses | Significant decrease in formation clearance | [1][12] |
| Itraconazole | Not Specified | IC50,u of 3.1 nM for 6β-hydroxycortisol formation in HLM | [1][12] |
| Clarithromycin, Danazol, Amiodarone | Not Specified | 15-65% decrease in urinary 6β-hydroxycortisol/cortisol ratio | [1] |
Table 3: Variability of the Urinary 6β-Hydroxycortisol/Cortisol Ratio (6βCR)
| Population | Condition | Inter-subject Variability (%CV) | Intra-subject Variability (%CV) | Reference |
| Healthy Adults (Control Group) | Baseline | 45.6% | 30.5% | [9] |
| Healthy Volunteers | Baseline | Not Specified | 54.3% (morning spot), 57.1% (24-hour) | [10] |
| Healthy Caucasian Women | Baseline | Not Specified | 16.7% to 51.4% (mean, 31.1%) | [5] |
Table 4: Analytical Method Performance for 6β-Hydroxycortisol Quantification
| Analytical Method | Matrix | LLOQ | Accuracy (% Recovery) | Precision (%CV) | Reference |
| UPLC-MS | Urine | 13.6 fmol (on-column) | 93.3% to 102.3% | < 3.7% (intraday), < 5.3% (interday) | [13] |
| HPLC-UV | Urine | 5 ng/mL | 98.16% to 115.50% | < 9.45% (inter-run and intra-run) | [14] |
Experimental Protocols
Protocol 1: Quantification of Urinary 6β-Hydroxycortisol and Cortisol using LC-MS/MS
This protocol details a method for the simultaneous quantification of 6β-hydroxycortisol and cortisol in human urine.[4]
1. Materials and Reagents:
-
6β-hydroxycortisol and cortisol reference standards
-
6β-Hydroxy Cortisol-d4 internal standard
-
Methanol, water, acetonitrile (LC-MS grade)
-
Formic acid
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
β-glucuronidase/sulfatase solution
-
Solid-phase extraction (SPE) cartridges
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add 25 µL of the 1 µg/mL 6β-Hydroxy Cortisol-d4 internal standard working solution.
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 25 µL of β-glucuronidase/sulfatase solution and incubate for enzymatic hydrolysis.
-
Condition an SPE cartridge.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.
-
Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for 6β-hydroxycortisol, cortisol, and 6β-Hydroxy Cortisol-d4.
4. Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentrations of 6β-hydroxycortisol and cortisol in the unknown samples from the calibration curve.
Protocol 2: Quantification of Plasma 6β-Hydroxycortisol and Cortisol using LC-MS/MS
This protocol outlines a method for the simultaneous quantification of 6β-hydroxycortisol and cortisol in human plasma.[8]
1. Materials and Reagents:
-
6β-hydroxycortisol and cortisol reference standards
-
6β-Hydroxy Cortisol-d4 and Cortisol-d4 internal standards
-
Acetonitrile (LC-MS grade)
-
Methanol, water (LC-MS grade)
-
Formic acid
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution containing 6β-Hydroxy Cortisol-d4 and Cortisol-d4.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
3. LC-MS/MS Analysis and Data Analysis:
-
Follow the procedures outlined in Protocol 1 for LC-MS/MS analysis and data analysis.
Visualizations
Signaling Pathway
Caption: Cortisol is metabolized to 6β-hydroxycortisol by the CYP3A4 enzyme.
Experimental Workflow
Caption: Workflow for a DDI study using 6β-Hydroxy Cortisol-d4.
References
- 1. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone and their combination as endogenous probes for inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Within-person variability of urinary 6beta-hydroxycortisol to urinaryl ratios in Caucasian women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6beta-Hydroxycortisol | C21H30O6 | CID 6852390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Urinary 6 beta-hydroxycortisol/cortisol ratios measured by high-performance liquid chromatography for use as a biomarker for the human cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of two endogenous biomarkers of CYP3A4 activity in a drug-drug interaction study between midostaurin and rifampicin [pubmed.ncbi.nlm.nih.gov]
- 10. Morning spot and 24-hour urinary 6 beta-hydroxycortisol to cortisol ratios: intraindividual variability and correlation under basal conditions and conditions of CYP 3A4 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary 6beta-hydroxycortisol/17-hydroxycorticosteroids ratio as a measure of hepatic CYP3A4 capacity after enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone, and a combination of the two as endogenous probes for inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Simultaneous determination of cortisol, cortisone, 6β-hydroxycortisol and 6β-hydroxycortisone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Characteristics of 6β-Hydroxy Cortisol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
6β-Hydroxy Cortisol-d4 is a deuterated analog of 6β-Hydroxy Cortisol, a primary metabolite of the endogenous steroid hormone cortisol. The introduction of four deuterium atoms into the molecule makes it an ideal internal standard for use in bioanalytical assays, particularly for the accurate quantification of its non-deuterated counterpart by mass spectrometry.[1] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 6β-Hydroxy Cortisol-d4, its role as a biomarker for cytochrome P450 3A4 (CYP3A4) activity, and relevant experimental methodologies.
Core Physical and Chemical Properties
Table 1: General and Chemical Properties
| Property | 6β-Hydroxy Cortisol-d4 | 6β-Hydroxycortisol (for reference) |
| Synonyms | 6β-Hydroxyhydrocortisone-9,11,12,12-d4, Pregn-4-ene-3,20-dione-9,11,12,12-d4 | 6-beta-hydroxycortisol, 6β,11β,17,21-tetrahydroxypregn-4-ene-3,20-dione |
| Chemical Formula | C₂₁H₂₆D₄O₆[2][3] | C₂₁H₃₀O₆[4] |
| Molecular Weight | 382.48 g/mol [2][3] | 378.46 g/mol |
| CAS Number | 1261254-51-6[2] | 53-35-0[2] |
| Appearance | White to off-white solid[5] | Crystalline solid |
| Purity | >95% (HPLC)[2] | ≥98% |
| Storage Temperature | -20°C[2] | Room temperature |
Table 2: Solubility Data
Precise solubility data for 6β-Hydroxy Cortisol-d4 is not extensively published. However, the solubility of its non-deuterated form, 6β-Hydroxycortisol, and the parent compound, hydrocortisone (cortisol), provide valuable guidance.
| Solvent | Solubility of 6β-Hydroxycortisol | Solubility of Hydrocortisone (Cortisol) |
| Methanol | 50 mg/mL (clear, colorless solution) | Soluble |
| Ethanol | Not specified | ~2 mg/mL |
| DMSO | Not specified | ~20 mg/mL |
| Dimethylformamide (DMF) | Not specified | ~30 mg/mL |
| Aqueous Buffers | Not specified | Sparingly soluble |
Role in Biomarker Analysis: CYP3A4 Activity
6β-Hydroxy Cortisol is a metabolite of cortisol, formed primarily by the action of the cytochrome P450 3A4 (CYP3A4) enzyme.[6] The ratio of 6β-Hydroxy Cortisol to cortisol in urine or plasma is a well-established non-invasive biomarker for assessing CYP3A4 activity.[1] This is crucial in drug development and clinical pharmacology for evaluating drug-drug interactions and personalizing therapy.[1] 6β-Hydroxy Cortisol-d4 serves as a critical internal standard in the LC-MS/MS methods used to quantify these endogenous steroids accurately.[1][7]
The metabolic pathway is illustrated in the following diagram:
Experimental Protocols
Quantification of Urinary 6β-Hydroxycortisol and Cortisol using 6β-Hydroxy Cortisol-d4 Internal Standard
This section outlines a typical workflow for the analysis of urinary 6β-Hydroxycortisol and cortisol using 6β-Hydroxy Cortisol-d4 as an internal standard, followed by LC-MS/MS analysis.[7]
1. Sample Preparation:
-
Internal Standard Spiking: A known amount of 6β-Hydroxy Cortisol-d4 is added to a urine sample.
-
Enzymatic Hydrolysis: If conjugated steroids are of interest, the sample is treated with β-glucuronidase/sulfatase to deconjugate them.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances.
-
The cartridge is conditioned with methanol and then water.
-
The sample is loaded onto the cartridge.
-
The cartridge is washed to remove impurities.
-
The analytes (6β-Hydroxycortisol, cortisol, and the internal standard) are eluted with an appropriate solvent.
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a solvent compatible with the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
The reconstituted sample is injected into an LC-MS/MS system.
-
The analytes are separated chromatographically.
-
The mass spectrometer detects and quantifies the parent and product ions for 6β-Hydroxycortisol, cortisol, and 6β-Hydroxy Cortisol-d4.
3. Data Analysis:
-
The peak areas for each analyte and the internal standard are integrated.
-
A calibration curve is generated using standards with known concentrations.
-
The concentration of 6β-Hydroxycortisol and cortisol in the samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.
The following diagram illustrates this analytical workflow:
Conclusion
6β-Hydroxy Cortisol-d4 is an indispensable tool for researchers and professionals in drug development and clinical diagnostics. Its physical and chemical properties are nearly identical to its endogenous counterpart, allowing for highly accurate and precise quantification of 6β-Hydroxy Cortisol. This, in turn, provides a reliable method for assessing CYP3A4 enzyme activity, a critical factor in understanding drug metabolism and potential drug-drug interactions. The methodologies outlined in this guide provide a framework for the effective use of this important analytical standard.
References
- 1. 6beta-Hydroxy Cortisol-d4 | LGC Standards [lgcstandards.com]
- 2. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]
- 3. clearsynth.com [clearsynth.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6beta-Hydroxycortisol | C21H30O6 | CID 6852390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of 6β-Hydroxy Cortisol in Human Urine by LC-MS/MS using 6β-Hydroxy Cortisol-d4 as an Internal Standard
Abstract
This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of 6β-hydroxy cortisol in human urine. The use of a stable isotope-labeled internal standard, 6β-Hydroxy Cortisol-d4, ensures high precision and accuracy by correcting for matrix effects and variability in sample processing. This method is particularly relevant for researchers, scientists, and drug development professionals involved in studying Cytochrome P450 3A4 (CYP3A4) enzyme activity, for which the 6β-hydroxy cortisol to cortisol ratio is a well-established non-invasive biomarker.[1][2] The protocol details a straightforward solid-phase extraction (SPE) procedure for sample clean-up, followed by efficient chromatographic separation and highly selective mass spectrometric detection.
Introduction
Cortisol, a primary glucocorticoid hormone, is metabolized in the liver to various metabolites, with the 6β-hydroxylation pathway being predominantly catalyzed by the CYP3A4 enzyme.[2][3] Consequently, the urinary or plasma ratio of 6β-hydroxy cortisol to cortisol is a widely accepted endogenous biomarker for assessing CYP3A4 activity.[1][4] Monitoring this ratio is crucial in drug development to evaluate the potential for drug-drug interactions, as many therapeutic agents can either induce or inhibit CYP3A4 activity. Furthermore, phenotyping individuals based on their CYP3A4 activity can aid in personalizing drug therapy.[1]
LC-MS/MS has emerged as the preferred analytical technique for this application due to its superior sensitivity, selectivity, and speed compared to traditional methods like immunoassays, which can be prone to cross-reactivity.[3] The principle of stable isotope dilution, employing a deuterated internal standard such as 6β-Hydroxy Cortisol-d4, is fundamental to achieving reliable quantitative results.[1][5][6] The internal standard co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction of any variations during sample preparation and analysis.[1] This application note provides a comprehensive protocol for the quantification of 6β-hydroxy cortisol in human urine using this robust methodology.
Experimental Protocols
Materials and Reagents
-
6β-Hydroxy Cortisol and 6β-Hydroxy Cortisol-d4 reference standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
β-glucuronidase/sulfatase solution (e.g., from Helix pomatia)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Human urine pool (for calibration standards and quality controls)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 6β-Hydroxy Cortisol and 6β-Hydroxy Cortisol-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 6β-Hydroxy Cortisol stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.[2]
-
Internal Standard Working Solution (1 µg/mL): Dilute the 6β-Hydroxy Cortisol-d4 stock solution in methanol:water (50:50, v/v).[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of 6β-Hydroxy Cortisol into a pooled urine matrix.
Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Internal Standard Addition: To 1 mL of each urine sample, calibration standard, or QC sample, add 25 µL of the 1 µg/mL internal standard working solution.[2]
-
Enzymatic Hydrolysis: Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 25 µL of β-glucuronidase/sulfatase solution.[2]
-
Incubation: Vortex the samples and incubate at 37°C overnight with shaking.
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.[2]
-
Drying: Dry the cartridge under vacuum or with a gentle stream of nitrogen.
-
Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.[2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2] Vortex and transfer to an autosampler vial.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As required for optimal separation |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | As per instrument recommendation |
| Desolvation Gas Flow | As per instrument recommendation |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6β-Hydroxy Cortisol | 379.2 | Varies by instrument | Varies by instrument |
| 6β-Hydroxy Cortisol-d4 | 383.2 | Varies by instrument | Varies by instrument |
Note: The specific product ions and collision energies should be optimized for the mass spectrometer being used. A precursor ion of m/z 379.212 for 6β-hydroxycortisol has been previously reported.[7]
Data Presentation
Table 1: Method Validation Parameters
| Parameter | 6β-Hydroxy Cortisol |
| Linearity Range | 1.0 - 500 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[8][9] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
The values presented are typical and may vary based on the specific instrumentation and laboratory conditions. A calibration curve with a correlation coefficient (r²) > 0.99 is expected.
Visualizations
Caption: Experimental workflow for urinary 6β-hydroxy cortisol analysis.
Caption: Metabolic pathway of Cortisol to 6β-Hydroxy Cortisol.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 6β-hydroxy cortisol in human urine. The utilization of 6β-Hydroxy Cortisol-d4 as an internal standard is critical for achieving the accuracy and precision required for clinical and pharmaceutical research. This methodology serves as a valuable tool for assessing CYP3A4 enzyme activity, thereby aiding in the evaluation of drug-drug interactions and advancing the principles of personalized medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Automated on-line SPE LC-MS/MS method to quantitate 6beta-hydroxycortisol and cortisol in human urine: use of the 6beta-hydroxycortisol to cortisol ratio as an indicator of CYP3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Cortisol and 6β-Hydroxy Cortisol using 6β-Hydroxy Cortisol-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: The ratio of 6β-hydroxycortisol to cortisol in biological matrices such as urine and plasma is a critical non-invasive biomarker for assessing the in vivo activity of the Cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] CYP3A4 is responsible for the metabolism of approximately 30-50% of all clinically used drugs, and its activity can vary significantly between individuals.[2][4] Monitoring this ratio is crucial in drug development for evaluating potential drug-drug interactions and in clinical research for personalizing pharmacotherapy.[3][4]
This document provides a detailed protocol for the simultaneous quantification of cortisol and 6β-hydroxycortisol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs stable isotope-labeled internal standards, including 6β-Hydroxy Cortisol-d4, to correct for matrix effects and procedural variability, ensuring high accuracy and precision.[1][4]
Principle of the Method
A known concentration of the stable isotope-labeled internal standard, 6β-Hydroxy Cortisol-d4, is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[4] This standard behaves identically to the endogenous analyte (6β-Hydroxy Cortisol) during extraction and ionization.[4][5] By measuring the ratio of the analyte's mass spectrometric signal to that of the internal standard, accurate quantification can be achieved, as any sample loss will affect both the analyte and the internal standard proportionally.[4] This method typically also employs Cortisol-d4 as an internal standard for the quantification of cortisol.[3][6]
Metabolic Pathway of Cortisol via CYP3A4
The primary metabolic conversion of cortisol to 6β-hydroxycortisol is catalyzed by the CYP3A4 enzyme in the liver and other tissues.[7] This biotransformation is central to using the 6β-hydroxycortisol/cortisol ratio as a biomarker for CYP3A4 activity.[4]
Caption: Cortisol to 6β-Hydroxy Cortisol metabolic pathway.
Experimental Protocols
This section details the necessary materials, reagent preparation, and procedures for sample analysis.
Materials and Reagents
| Item | Description |
| Reference Standards | Cortisol, 6β-Hydroxy Cortisol |
| Internal Standards | 6β-Hydroxy Cortisol-d4, Cortisol-d4 |
| Solvents | Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade) |
| Reagents | Formic Acid, Deionized Water, Sodium Acetate |
| Enzymes (for urine) | β-glucuronidase/sulfatase solution |
| Sample Preparation | Solid-Phase Extraction (SPE) Cartridges (for urine), or Protein Precipitation Plates/Tubes (for plasma) |
| Labware | Volumetric flasks, pipettes, autosampler vials |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Individually prepare stock solutions of Cortisol, 6β-Hydroxy Cortisol, Cortisol-d4, and 6β-Hydroxy Cortisol-d4 in methanol.[1][8] Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions from the Cortisol and 6β-Hydroxy Cortisol stock solutions using a 50:50 methanol:water mixture to create calibration standards.[1] The concentration range should encompass expected physiological levels.
-
Internal Standard (IS) Working Solution: Dilute the 6β-Hydroxy Cortisol-d4 and Cortisol-d4 stock solutions in a 50:50 methanol:water mixture to achieve a final concentration appropriate for spiking samples (e.g., 1 µg/mL).[1][3]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of the analytes into a pooled matrix (urine or plasma) separate from the calibration standards.[1]
General Experimental Workflow
The overall process from sample receipt to final data analysis follows a structured sequence to ensure reproducibility and accuracy.
Caption: General workflow for biomarker quantification.
Sample Preparation Protocols
Table 1: Protocol for Human Urine Samples (Solid-Phase Extraction) [1]
| Step | Procedure |
|---|---|
| 1. Thawing | Thaw frozen urine samples at room temperature. Vortex to mix. |
| 2. Aliquoting | Transfer 1 mL of urine sample, calibration standard, or QC into a clean tube. |
| 3. IS Addition | Add 25 µL of the 1 µg/mL internal standard working solution. |
| 4. Hydrolysis | Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 25 µL of β-glucuronidase/sulfatase solution. Incubate to deconjugate metabolites. |
| 5. SPE | Condition an SPE cartridge. Load the sample, wash with a low-organic solvent, and elute the analytes with a high-organic solvent (e.g., methanol). |
| 6. Evaporation | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. |
| 7. Reconstitution | Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial. |
Table 2: Protocol for Human Plasma Samples (Protein Precipitation) [3][6]
| Step | Procedure |
|---|---|
| 1. Thawing | Thaw frozen plasma samples at room temperature. |
| 2. Aliquoting | Transfer 100 µL of plasma, calibration standard, or QC into a microcentrifuge tube. |
| 3. IS Addition | Add 10 µL of the internal standard working solution. Vortex for 10 seconds. |
| 4. Precipitation | Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds. |
| 5. Centrifugation | Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C. |
| 6. Supernatant Transfer | Carefully transfer the supernatant to a clean tube. |
| 7. Evaporation | Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. |
| 8. Reconstitution | Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial. |
LC-MS/MS Instrumentation and Data Analysis
Table 3: LC-MS/MS Instrument Parameters
| Parameter | Condition |
|---|---|
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[1] |
| Flow Rate | 0.3 - 0.5 mL/min[2] |
| Injection Volume | 5 - 10 µL[1][2] |
| Column Temperature | 40°C[1] |
| Example Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B[1] |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | |
| Cortisol | 363.2 -> 121.1 |
| 6β-Hydroxy Cortisol | 379.2 -> 343.2 |
| Cortisol-d4 | 367.1 -> 121.1[9] |
| 6β-Hydroxy Cortisol-d4 | 383.2 -> 347.2 (Example transition, requires optimization) |
Note: MRM transitions and collision energies should be optimized for the specific instrument being used.
Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for each analyte and its corresponding internal standard.[1]
-
Ratio Calculation: Calculate the peak area ratio of each analyte to its internal standard for all samples, calibrators, and QCs.[1]
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.[1]
-
Concentration Determination: Determine the concentrations of cortisol and 6β-hydroxycortisol in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.[1]
-
Final Ratio Calculation: For each sample, calculate the 6β-hydroxycortisol/cortisol molar ratio.[1][2]
This robust method provides a reliable tool for clinical and pharmaceutical research, enabling the accurate assessment of CYP3A4 activity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. researchgate.net [researchgate.net]
- 7. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for 6β-Hydroxy Cortisol-d4 Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of 6β-hydroxycortisol, a primary metabolite of cortisol, in urine serves as a critical non-invasive biomarker for assessing the activity of the cytochrome P450 3A4 (CYP3A4) enzyme. CYP3A4 is integral to the metabolism of a vast array of clinically important drugs. Therefore, monitoring its activity is paramount in drug development and clinical pharmacology to evaluate potential drug-drug interactions and to personalize therapeutic regimens. The use of a stable isotope-labeled internal standard, 6β-Hydroxy Cortisol-d4, is essential for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis.
This document provides detailed application notes and protocols for the sample preparation of 6β-hydroxycortisol in human urine for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing 6β-Hydroxy Cortisol-d4 as an internal standard. Two common and effective sample preparation techniques are described: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Cortisol Metabolism Signaling Pathway
The conversion of cortisol to 6β-hydroxycortisol is primarily catalyzed by the CYP3A4 enzyme, predominantly in the liver and small intestine. This metabolic pathway is a key determinant of the clearance of cortisol and various xenobiotics.
Caption: Cortisol to 6β-Hydroxy Cortisol Metabolic Pathway.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of 6β-hydroxycortisol in urine using the described sample preparation techniques followed by LC-MS/MS.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | 85 - 105% | 72 - 95%[1] |
| Matrix Effect | Generally lower and more consistent | Can be more variable |
| Throughput | Amenable to high-throughput automation | Can be more labor-intensive |
| Solvent Consumption | Lower | Higher |
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1.0 ng/mL[2] |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
Experimental Protocols
General Reagents and Materials
-
6β-Hydroxy Cortisol and 6β-Hydroxy Cortisol-d4 standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
β-Glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Centrifuge tubes
-
Evaporation system (e.g., nitrogen evaporator)
-
LC-MS/MS system
Protocol 1: Solid-Phase Extraction (SPE)
This protocol outlines a common SPE procedure for the extraction of 6β-hydroxycortisol from urine.
Experimental Workflow: Solid-Phase Extraction (SPE)
Caption: Solid-Phase Extraction (SPE) Workflow.
Step-by-Step Procedure:
-
Sample Thawing and Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge the samples at approximately 4000 x g for 10 minutes to pellet any sediment.
-
Internal Standard Spiking: To 1 mL of the centrifuged urine supernatant in a clean tube, add a known amount of 6β-Hydroxy Cortisol-d4 internal standard solution (e.g., 25 µL of a 1 µg/mL solution).
-
Enzymatic Hydrolysis (for total 6β-hydroxycortisol): Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0). Add 25 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for at least 4 hours (or overnight) to deconjugate glucuronidated and sulfated metabolites.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar interferences. Follow with a wash of 2 mL of 5% methanol in water to remove less polar interferences.
-
Elution: Elute the analytes from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a standard LLE procedure for the extraction of 6β-hydroxycortisol from urine.
Experimental Workflow: Liquid-Liquid Extraction (LLE)
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Step-by-Step Procedure:
-
Sample Thawing and Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge the samples at approximately 4000 x g for 10 minutes.
-
Internal Standard Spiking: To 1 mL of the centrifuged urine supernatant, add a known amount of 6β-Hydroxy Cortisol-d4 internal standard solution.
-
Enzymatic Hydrolysis: Perform enzymatic hydrolysis as described in the SPE protocol (Step 3).
-
Liquid-Liquid Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol) to the hydrolyzed urine sample.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Phase Separation: Centrifuge the mixture at approximately 3000 x g for 5-10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube, being cautious not to disturb the aqueous layer.
-
Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial LC mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
Conclusion
The selection of the sample preparation technique for 6β-hydroxycortisol analysis in urine depends on the specific requirements of the study, including desired throughput, sensitivity, and available resources. Both SPE and LLE methods, when properly validated, can provide accurate and reliable results for the assessment of CYP3A4 activity. The use of 6β-Hydroxy Cortisol-d4 as an internal standard is crucial for mitigating matrix effects and ensuring the quality of the quantitative data.
References
Application Note: Solid-Phase Extraction Protocol for the Quantification of 6β-Hydroxy Cortisol-d4 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of 6β-Hydroxy Cortisol-d4 from human plasma.[1] 6β-Hydroxy Cortisol is a primary metabolite of cortisol, formed by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] The ratio of 6β-Hydroxy Cortisol to cortisol is a critical endogenous biomarker for assessing CYP3A4 activity, which is essential in drug development for evaluating potential drug-drug interactions.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals requiring a clean, concentrated extract for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like 6β-Hydroxy Cortisol-d4 is crucial for correcting for matrix effects and variations during sample processing, ensuring accurate and precise quantification.[1][3]
Introduction
The quantification of 6β-Hydroxy Cortisol in plasma presents analytical challenges due to its low endogenous concentrations and the complexity of the plasma matrix. While protein precipitation is a simpler sample preparation technique, solid-phase extraction offers superior cleanup by removing a greater extent of interfering substances like phospholipids, which can cause ion suppression in LC-MS/MS analysis.[4][5][6] This protocol employs a reversed-phase SPE mechanism, a common and effective technique for extracting corticosteroids from biological fluids.[3][7] The following methodology provides a detailed workflow for sample pre-treatment, extraction, and elution, yielding a sample suitable for sensitive LC-MS/MS analysis.
Signaling Pathway
Caption: Metabolic pathway of Cortisol to 6β-Hydroxy Cortisol via the CYP3A4 enzyme.
Experimental Protocol
This protocol is a representative method based on established principles for steroid extraction from plasma.[8][9][10] Optimization may be required depending on the specific SPE sorbent and LC-MS/MS system used.
Materials and Reagents:
-
Human plasma (K2-EDTA)
-
6β-Hydroxy Cortisol-d4 (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Zinc Sulfate (or other protein precipitation agent)
-
Reversed-phase SPE cartridges or plates (e.g., C18 or polymeric sorbent)
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add a known amount of 6β-Hydroxy Cortisol-d4 internal standard solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 2% zinc sulfate in water and vortex to mix.[8][11] This step helps to precipitate proteins.
-
Add 400 µL of methanol (or acetonitrile) to further precipitate proteins.[2]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE sorbent by passing 1 mL of methanol through the cartridge.
-
Equilibration: Equilibrate the sorbent by passing 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.[3][8][11]
-
Drying: Dry the cartridge under vacuum or with a gentle stream of nitrogen for 5-10 minutes to remove the wash solvent.[3]
-
Elution: Elute the analyte with 1 mL of methanol or an 80:20 acetonitrile:methanol mixture into a clean collection tube.[3][8][11]
-
-
Post-Extraction:
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2][3]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[2][3]
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow
Caption: Workflow for the solid-phase extraction of 6β-Hydroxy Cortisol-d4 from plasma.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of 6β-Hydroxy Cortisol in plasma using LC-MS/MS. Data is compiled from methods employing either protein precipitation or SPE, as performance is often comparable for these analytes.
| Parameter | Value | Comments | Source |
| Lower Limit of Quantification (LLOQ) | 0.040 ng/mL | Achieved using protein precipitation followed by LC-MS/MS. | [12] |
| Linearity Range | 0.040 - 10.0 ng/mL | Demonstrated good linearity within this range. | [12] |
| Accuracy | -5.2% to 3.5% | Measured as the deviation from the nominal concentration. | [12] |
| Precision (Intra- & Inter-day) | < 6.8% | Expressed as the relative standard deviation (%RSD). | [12] |
| Extraction Recovery | ~70-100% | Varies with method; SPE recovery for similar steroids is typically high. | [12][13] |
| Matrix Effect | Not significant | Use of a deuterated internal standard effectively mitigates matrix effects. | [12] |
Conclusion
This application note provides a comprehensive solid-phase extraction protocol for the determination of 6β-Hydroxy Cortisol-d4 in plasma. The method is designed to provide a clean extract, minimizing matrix effects and ensuring high sensitivity for LC-MS/MS analysis.[4] The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required for reliable biomarker quantification in clinical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 6. waters.com [waters.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. itspsolutions.com [itspsolutions.com]
- 10. Solid-state extraction of cortisol from plasma or serum for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Protein Precipitation Method for 6β-Hydroxy Cortisol-d4 Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
6β-Hydroxy Cortisol is a primary metabolite of cortisol, formed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The ratio of 6β-Hydroxy Cortisol to cortisol in biological fluids is a well-established, non-invasive biomarker for assessing CYP3A4 activity.[1][2][3] Monitoring this ratio is critical in drug development for evaluating drug-drug interactions and in clinical research for patient phenotyping.[1][3]
This application note provides a detailed protocol for the quantification of 6β-Hydroxy Cortisol in human plasma using a simple and robust protein precipitation method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 6β-Hydroxy Cortisol-d4, ensures high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[1][2]
Experimental Protocols
Materials and Reagents
-
6β-Hydroxy Cortisol reference standard
-
6β-Hydroxy Cortisol-d4 (internal standard)
-
Cortisol reference standard (optional, for ratio analysis)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 6β-Hydroxy Cortisol and 6β-Hydroxy Cortisol-d4 in methanol.[2]
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to create intermediate solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 6β-Hydroxy Cortisol intermediate solution in a 50:50 methanol:water mixture to create calibration curve standards.[2]
-
Internal Standard Working Solution (100 ng/mL): Dilute the 6β-Hydroxy Cortisol-d4 intermediate solution in acetonitrile.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples to room temperature.
-
To a 96-well plate, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 300 µL of the internal standard working solution (in acetonitrile) to each well.[3] This equates to a 3:1 ratio of precipitation solvent to sample.[4]
-
Vortex the plate vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried extract in 100 µL of mobile phase A (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2][3]
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[3]
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 6β-Hydroxy Cortisol | 379.2 | 343.2 |
| 6β-Hydroxy Cortisol-d4 | 383.2 | 347.2 |
| Cortisol (Optional) | 363.2 | 121.1 |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | ~0.04 ng/mL[5] |
| Linearity Range | 0.04 - 10.0 ng/mL[5] |
| Intra-day Precision (%CV) | < 6.8%[5] |
| Inter-day Precision (%CV) | < 6.8%[5] |
| Accuracy (% Bias) | -5.2% to 3.5%[5] |
| Recovery | ~100%[5] |
Note: The values in Table 2 are representative and may vary depending on the specific instrumentation and laboratory conditions.
Visualizations
Metabolic Pathway
Caption: Cortisol to 6β-Hydroxy Cortisol Metabolic Pathway.
Experimental Workflow
Caption: Protein Precipitation Workflow.
References
Optimizing Liquid Chromatography Gradient for the Robust Separation of 6β-Hydroxycortisol and Cortisol
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a primary glucocorticoid hormone, is essential for a multitude of physiological processes. Its metabolism is a critical aspect of its function and clearance. A key metabolic pathway involves the conversion of cortisol to 6β-hydroxycortisol, a reaction catalyzed predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The ratio of 6β-hydroxycortisol to cortisol in biological fluids, such as urine and plasma, serves as a reliable endogenous biomarker for assessing CYP3A4 activity.[1][2][4][5] Monitoring this ratio is of paramount importance in drug development and clinical pharmacology to evaluate potential drug-drug interactions and to personalize therapeutic regimens.[2][5]
Achieving a robust and reproducible separation of the structurally similar cortisol and its more polar metabolite, 6β-hydroxycortisol, is a critical prerequisite for accurate quantification. Liquid chromatography (LC), particularly in reversed-phase mode, is the technique of choice for this application. The optimization of the LC gradient is crucial for obtaining adequate resolution, symmetric peak shapes, and short analysis times. This application note provides a detailed protocol for the separation of 6β-hydroxycortisol and cortisol using a reversed-phase LC method with gradient elution, along with guidelines for optimization. The methodologies described are applicable to both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[2][4][6]
Metabolic Pathway
The enzymatic conversion of cortisol to 6β-hydroxycortisol is a key metabolic step mediated by CYP3A4. Understanding this relationship is fundamental to the application of their ratio as a biomarker.
Caption: Metabolic conversion of Cortisol to 6β-Hydroxycortisol.
Experimental Protocols
This section details the necessary materials and a step-by-step protocol for the sample preparation and LC analysis of 6β-hydroxycortisol and cortisol.
Materials and Reagents
-
6β-Hydroxycortisol reference standard
-
Cortisol reference standard
-
Internal Standards (e.g., 6β-Hydroxycortisol-d4, Cortisol-d4)[2]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)[6]
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[3]
-
Human plasma or urine samples
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from established methods for urine sample cleanup.[3]
-
Sample Pre-treatment: To 1 mL of urine, add 25 µL of a 1 µg/mL internal standard working solution (6β-Hydroxycortisol-d4 and Cortisol-d4 in methanol:water).[3]
-
Enzymatic Hydrolysis (Optional): To account for conjugated forms, add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 25 µL of β-glucuronidase/sulfatase solution. Incubate as required.[3]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by equilibration with 3 mL of water.[3]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove polar interferences.[3]
-
Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3]
Sample Preparation: Protein Precipitation for Plasma Samples
This is a straightforward method for preparing plasma samples.[2]
-
Sample Aliquoting: To 100 µL of plasma, add 10 µL of the internal standard working solution.[2]
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.[2]
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in 100 µL of the mobile phase.[2]
Liquid Chromatography Method
The following parameters provide a starting point for the separation. Optimization will likely be required based on the specific LC system and column used.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Detection | UV at 245 nm[7] or Mass Spectrometry |
Optimized Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 70 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 10 |
| 8.0 | 10 |
Gradient Optimization Strategy
The key to a successful separation of 6β-hydroxycortisol and cortisol lies in the careful optimization of the LC gradient. The goal is to achieve baseline resolution (Rs > 1.5) between the two analytes while maintaining reasonable analysis times and good peak shapes.
Caption: Workflow for LC gradient optimization.
-
Initial Scouting Gradient: Begin with a broad scouting gradient (e.g., 5-95% B over 10 minutes) to determine the approximate elution times of cortisol and 6β-hydroxycortisol. 6β-hydroxycortisol, being more polar, will elute earlier than cortisol.
-
Shallow Gradient around Elution Zone: Once the elution window is identified, create a shallower gradient in that region to improve resolution. For example, if the compounds elute between 30% and 50% B, you could modify the gradient to have a slower increase in %B in this range.
-
Organic Modifier Selection: While acetonitrile is a common choice, methanol or isopropanol can offer different selectivities for structurally similar compounds.[6][8] A systematic evaluation of these solvents as mobile phase B can lead to improved separation.
-
Flow Rate and Temperature: Adjusting the flow rate can impact efficiency and resolution. Lower flow rates generally lead to better resolution but longer run times. Increasing the column temperature can decrease viscosity, leading to sharper peaks and potentially altered selectivity.
-
Isocratic Hold: An initial isocratic hold at a low %B can help to focus the analytes at the head of the column, leading to improved peak shape.
Data Presentation
The following table summarizes typical chromatographic results obtained from a well-optimized method. Actual values will vary depending on the specific instrumentation and conditions used.
| Analyte | Retention Time (min) | Peak Width (sec) | Tailing Factor | Resolution (Rs) with Cortisol |
| 6β-Hydroxycortisol | 3.2 | 4.5 | 1.1 | - |
| Cortisol | 4.5 | 5.0 | 1.2 | 2.5 |
Conclusion
The robust and reproducible separation of 6β-hydroxycortisol and cortisol is critical for the accurate assessment of CYP3A4 activity. By systematically optimizing the liquid chromatography gradient, researchers can achieve the necessary resolution and sensitivity for reliable quantification in complex biological matrices. The protocols and optimization strategies outlined in this application note provide a comprehensive guide for developing and implementing a high-performance LC method for these important analytes, thereby supporting advancements in drug development and personalized medicine.
References
- 1. Urinary 6 beta-hydroxycortisol/cortisol ratios measured by high-performance liquid chromatography for use as a biomarker for the human cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sensitive and simultaneous quantitation of 6β-hydroxycortisol and cortisol in human plasma by LC-MS/MS coupled with stable isotope dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Simultaneous determination of cortisol, cortisone, 6β-hydroxycortisol and 6β-hydroxycortisone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Quantification of 6β-Hydroxy Cortisol and 6β-Hydroxy Cortisol-d4 via LC-MS/MS
These application notes provide a detailed protocol for the simultaneous quantification of 6β-Hydroxycortisol and its stable isotope-labeled internal standard, 6β-Hydroxycortisol-d4, in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for researchers, scientists, and drug development professionals engaged in clinical pharmacology and toxicology, particularly for assessing the activity of the cytochrome P450 3A4 (CYP3A4) enzyme.
Introduction
6β-Hydroxycortisol is a primary metabolite of cortisol, formed predominantly by the CYP3A4 enzyme.[1] The ratio of 6β-Hydroxycortisol to cortisol in biological fluids is a well-established non-invasive biomarker for evaluating CYP3A4 induction or inhibition.[2][3] Monitoring this ratio is critical in drug development to assess potential drug-drug interactions and for personalizing therapeutic regimens.[4] The use of a stable isotope-labeled internal standard, 6β-Hydroxycortisol-d4, is essential for accurate and precise quantification by correcting for matrix effects and variations during sample processing and analysis.[3][4] LC-MS/MS offers superior selectivity and sensitivity for this application compared to traditional immunoassay methods.[2]
Metabolic Pathway of Cortisol to 6β-Hydroxycortisol
The metabolic conversion of cortisol to 6β-Hydroxycortisol is a key pathway in steroid metabolism, primarily mediated by the CYP3A4 enzyme in the liver and other tissues.[1][5] This hydroxylation reaction is a critical step in the clearance of endogenous cortisol.[1]
Experimental Protocols
Materials and Reagents
-
6β-Hydroxycortisol and Cortisol reference standards
-
6β-Hydroxycortisol-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA) or urine
-
Solid-Phase Extraction (SPE) cartridges (for urine samples)
Sample Preparation: Plasma
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (containing 6β-Hydroxycortisol-d4 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.[2]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[2]
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Urine
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add 25 µL of the 1 µg/mL internal standard working solution.[3]
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometer Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 400°C |
| Source Temperature | 150°C |
| Collision Gas | Argon |
MRM Transitions and Quantitative Data
Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of the target analytes. The following tables summarize the precursor and product ions, along with other relevant mass spectrometry parameters.
Table 1: MRM Transitions for 6β-Hydroxycortisol and 6β-Hydroxycortisol-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 6β-Hydroxycortisol | 379.2 | 361.2 | ESI+ | [2] |
| 413.0 | 35.0 | ESI- ([M+Cl]-) | [6] | |
| 407.1 | 361.1 | ESI+ | [7] | |
| 6β-Hydroxycortisol-d4 | 383.2 | 365.2 | ESI+ | [2] |
Note: The choice of MRM transition may vary depending on the instrument and matrix to achieve optimal selectivity and sensitivity.
Table 2: Additional Mass Spectrometry Parameters
| Analyte | Declustering Potential (DP) | Collision Energy (CE) |
| 6β-Hydroxycortisol | 80 V | 15 eV |
| 6β-Hydroxycortisol-d4 | 80 V | 15 eV |
These values should be optimized for the specific instrument being used.
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.
Conclusion
The presented LC-MS/MS method for the simultaneous quantification of 6β-Hydroxycortisol and its deuterated internal standard, 6β-Hydroxycortisol-d4, is a robust, sensitive, and specific approach for assessing CYP3A4 activity. The detailed protocols and tabulated data provide a comprehensive guide for researchers in drug metabolism and clinical chemistry to implement this valuable biomarker assay in their laboratories.
References
- 1. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone and their combination as endogenous probes for inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 6β-Hydroxy Cortisol-d4 in Clinical Pharmacology Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of 6β-Hydroxy Cortisol-d4 in clinical pharmacology studies. It is intended to guide researchers, scientists, and professionals in drug development on the effective use of this stable isotope-labeled internal standard for the accurate assessment of Cytochrome P450 3A4/5 (CYP3A4/5) enzyme activity.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme responsible for the metabolism of approximately 50% of all clinically used drugs.[1] Consequently, evaluating the potential for drug-drug interactions (DDIs) involving CYP3A4 induction or inhibition is a mandatory step in drug development. The use of endogenous biomarkers offers a non-invasive method to assess in vivo CYP3A4 activity. 6β-hydroxycortisol is a metabolite of endogenous cortisol, formed primarily by the CYP3A4 enzyme.[1][2] The ratio of 6β-hydroxycortisol to cortisol (6β-OHC/F) in biological fluids like urine and plasma serves as a reliable biomarker for CYP3A4 activity.[1][2][3]
6β-Hydroxy Cortisol-d4 is a deuterated analog of 6β-hydroxycortisol. Due to its near-identical physicochemical properties to the endogenous analyte and its distinct mass, it is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.[1][4][5] Its use corrects for variability during sample preparation and analysis, ensuring high precision and accuracy in the measurement of endogenous 6β-hydroxycortisol concentrations.[1][5]
Principle of the Assay
The core principle of the assay is to measure the change in the metabolic ratio of 6β-hydroxycortisol to cortisol as a surrogate for CYP3A4/5 activity.
-
CYP3A4/5 Induction: When a drug induces CYP3A4/5, the conversion of cortisol to 6β-hydroxycortisol is increased, leading to a higher 6β-OHC/F ratio.
-
CYP3A4/5 Inhibition: Conversely, when a drug inhibits CYP3A4/5, the formation of 6β-hydroxycortisol is reduced, resulting in a lower 6β-OHC/F ratio.[1]
By quantifying the concentrations of both cortisol and 6β-hydroxycortisol in a biological matrix (typically urine or plasma) before and after administration of an investigational drug, researchers can determine the drug's effect on CYP3A4/5 activity. 6β-Hydroxy Cortisol-d4 is added to the samples at the beginning of the analytical process to serve as an internal standard for the accurate quantification of 6β-hydroxycortisol.
Data Presentation: Quantitative Analysis of CYP3A4/5 Modulation
The following tables summarize quantitative data from clinical studies demonstrating the utility of the 6β-hydroxycortisol/cortisol ratio in assessing CYP3A4/5 induction and inhibition.
Table 1: Induction of CYP3A4 Activity by Rifampicin
| Rifampicin Dose | Induction Ratio (6β-OHC/F) | Reference |
| 20 mg/day | 1.8 | [6] |
| 100 mg/day | 3.9 | [6] |
| 500 mg/day | 4.5 | [6] |
Table 2: Inhibition of CYP3A4 Activity by Various Inhibitors
| Inhibitor | Effect on 6β-OHC/F Ratio | Reference |
| Oral Contraceptives (Day 21) | 39-61% decrease | [7] |
| Clarithromycin | Decrease from 0.00921 to 0.00577 (3 hours post-dose) | [7] |
| Itraconazole (200 mg) | Significant decrease | [8] |
| Itraconazole (400 mg) | Significant decrease | [8] |
Experimental Protocols
Detailed methodologies for the quantification of cortisol and 6β-hydroxycortisol in human urine and plasma are provided below.
Quantification in Human Urine
This protocol is adapted from established LC-MS/MS methods.[3]
Materials and Reagents:
-
6β-Hydroxy Cortisol and Cortisol reference standards
-
6β-Hydroxy Cortisol-d4 (Internal Standard)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Solid-phase extraction (SPE) cartridges
-
Human urine samples
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add a known amount of 6β-Hydroxy Cortisol-d4 working solution.
-
Vortex mix the samples.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analytes with methanol or an appropriate solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.
-
Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for cortisol, 6β-hydroxycortisol, and 6β-Hydroxy Cortisol-d4.
-
Quantification in Human Plasma
This protocol is based on established methods for plasma analysis.[2]
Materials and Reagents:
-
6β-Hydroxy Cortisol and Cortisol reference standards
-
6β-Hydroxy Cortisol-d4 (Internal Standard)
-
Acetonitrile, Methanol (HPLC grade)
-
Formic acid
-
Deionized water
-
Human plasma samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.
-
To a small volume of plasma (e.g., 100 µL), add a known amount of 6β-Hydroxy Cortisol-d4 working solution.
-
Add a protein precipitating agent, such as acetonitrile (typically 3 volumes).
-
Vortex vigorously to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
-
Supernatant Transfer and Evaporation:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Follow the same LC-MS/MS analysis steps as described for urine samples.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 6β-hydroxycortisol and cortisol in biological samples using 6β-Hydroxy Cortisol-d4 as an internal standard.
Caption: General experimental workflow for biomarker analysis.
CYP3A4 Induction Signaling Pathway
This diagram illustrates the transcriptional regulation of the CYP3A4 gene by inducers via the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR).
Caption: CYP3A4 gene induction signaling pathway.
Conclusion
The use of 6β-Hydroxy Cortisol-d4 as an internal standard for the quantification of the endogenous CYP3A4/5 biomarker, 6β-hydroxycortisol, provides a robust and reliable method for assessing drug-drug interaction potential in clinical pharmacology studies. The presented protocols and data underscore the value of this approach in modern drug development, enabling informed decision-making and enhancing the safety and efficacy of new chemical entities.
References
- 1. Regulation of PXR and CAR by protein-protein interaction and signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional regulation of the human CYP3A4 gene by the constitutive androstane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP3A4 - Wikipedia [en.wikipedia.org]
- 4. Regulation of CYP3A4 by pregnane X receptor: The role of nuclear receptors competing for response element binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of 4β-hydroxycholesterol : cholesterol and 6β-hydroxycortisol : cortisol as markers of CYP3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma 6β-hydroxycortisol to cortisol ratio as a less invasive cytochrome P450 3A phenotyping method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone and their combination as endogenous probes for inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6β-Hydroxy Cortisol-d4 in Pediatric Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of drug metabolism in the pediatric population presents unique challenges due to ethical considerations and practical difficulties in administering probe drugs.[1] The ontogeny of drug-metabolizing enzymes, particularly Cytochrome P450 3A4 (CYP3A4), varies significantly with age, necessitating reliable methods to phenotype its activity for safe and effective pharmacotherapy in children.[1] The urinary ratio of 6β-hydroxycortisol to cortisol (6β-OHC/cortisol) has emerged as a valuable non-invasive, endogenous biomarker for CYP3A4 activity.[2][3][4][5][6][7] Cortisol is endogenously metabolized to 6β-hydroxycortisol primarily by CYP3A4, and the urinary excretion of this metabolite ratio reflects the enzyme's induction or inhibition.[2][3] The use of a stable isotope-labeled internal standard, 6β-Hydroxy Cortisol-d4, is critical for accurate and precise quantification by correcting for matrix effects and variations during sample processing and analysis.[2]
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6β-Hydroxy Cortisol-d4 in pediatric drug metabolism studies, focusing on the quantification of the 6β-OHC/cortisol ratio as a surrogate for CYP3A4 activity.
Signaling Pathway: Cortisol Metabolism to 6β-Hydroxycortisol
The metabolic conversion of cortisol to 6β-hydroxycortisol is a key indicator of CYP3A4 enzyme activity. This pathway is a primary route of cortisol elimination and is sensitive to induction or inhibition by various drugs and xenobiotics.
Experimental Protocols
Urine Sample Collection and Storage
A key advantage of using the 6β-OHC/cortisol ratio is the feasibility of using spot urine samples, which is particularly beneficial in pediatric studies.[6]
-
Sample Type: First morning void or random spot urine samples are generally sufficient. For certain studies, 24-hour urine collection may be performed.[6]
-
Collection: Urine should be collected in sterile containers.
-
Storage: Samples should be stored at -20°C or lower until analysis to ensure the stability of the analytes.[8]
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample cleanup is essential for accurate LC-MS/MS analysis.
-
Thaw Samples: Allow urine samples to thaw completely at room temperature and vortex to ensure homogeneity.
-
Internal Standard Spiking: To 1 mL of urine, add 50 µL of a working solution of 6β-Hydroxy Cortisol-d4 (concentration to be optimized based on instrument sensitivity, e.g., 1 µg/mL).
-
Enzymatic Hydrolysis (Optional but Recommended): To account for conjugated forms, treat the sample with β-glucuronidase.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes (cortisol, 6β-hydroxycortisol, and the internal standard) with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
LC-MS/MS Analysis
The following is a general LC-MS/MS method that should be optimized for the specific instrumentation used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[2] |
| Mobile Phase A | Water with 0.1% formic acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[2] |
| Gradient | 5% to 95% B over 5 minutes[2] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C[2] |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | See Table 2 |
Table 2: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisol | 363.2 | 121.1 |
| 6β-Hydroxycortisol | 379.2 | 361.2 |
| 6β-Hydroxy Cortisol-d4 (IS) | 383.2 | 365.2 |
Note: MRM transitions should be optimized for the specific mass spectrometer being used.
Data Analysis and Ratio Calculation
-
Quantification: Generate calibration curves for cortisol and 6β-hydroxycortisol using the peak area ratios of the analyte to the internal standard (6β-Hydroxy Cortisol-d4).
-
Concentration Determination: Determine the concentrations of cortisol and 6β-hydroxycortisol in the urine samples from the calibration curves.
-
Ratio Calculation: Calculate the 6β-OHC/cortisol ratio by dividing the concentration of 6β-hydroxycortisol by the concentration of cortisol.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to data analysis.
Quantitative Data Summary
The 6β-OHC/cortisol ratio can vary with age. The following table summarizes representative data from pediatric studies.
Table 3: Urinary 6β-Hydroxycortisol/Cortisol Ratios in Pediatric Populations
| Age Group | 6β-OHC/Cortisol Ratio (Mean ± SD or Range) | Reference |
| Neonates (Day 1) | 20.5 (significantly higher than mothers) | [8] |
| 0-3 years | Lower than older children | [9] |
| 4-9 years | 9.21 ± 0.67 (statistically higher than 0-3 years) | [9] |
Note: These values should be considered as examples. It is crucial for each laboratory to establish its own reference ranges based on the specific population and analytical methodology.
Conclusion
The use of 6β-Hydroxy Cortisol-d4 as an internal standard for the quantification of the urinary 6β-OHC/cortisol ratio provides a robust, sensitive, and non-invasive method to assess CYP3A4 activity in pediatric populations.[2] This approach is invaluable for pharmacokinetic studies, drug development, and the personalization of medicine for children, minimizing the need for more invasive procedures. The detailed protocols and information provided herein serve as a comprehensive guide for researchers and clinicians in this important field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of 4β-hydroxycholesterol : cholesterol and 6β-hydroxycortisol : cortisol as markers of CYP3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Urinary 6 beta-hydroxycortisol/cortisol ratios measured by high-performance liquid chromatography for use as a biomarker for the human cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of urinary 6β-hydroxycortisol/cortisol ratio between neonates and their mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Study on phenotypical activity of isoenzyme CYP3A4 in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting isotopic exchange in 6β-Hydroxy Cortisol-d4
Welcome to the Technical Support Center for 6β-Hydroxy Cortisol-d4. This resource is designed for researchers, scientists, and drug development professionals utilizing 6β-Hydroxy Cortisol-d4 as an internal standard in mass spectrometry-based assays. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is 6β-Hydroxy Cortisol-d4 and what is its primary application?
A1: 6β-Hydroxy Cortisol-d4 is a deuterated form of 6β-Hydroxy Cortisol.[1][2] It serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][3] Its primary application is to accurately quantify endogenous 6β-Hydroxy Cortisol, which is a key biomarker for assessing the activity of the Cytochrome P450 3A4 (CYP3A4) enzyme.[1][4][5]
Q2: Why is a deuterated internal standard like 6β-Hydroxy Cortisol-d4 necessary?
A2: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[6] They are chemically almost identical to the analyte of interest, meaning they behave similarly during sample extraction, chromatography, and ionization.[6][7] This chemical similarity allows the internal standard to compensate for variations in sample preparation and matrix effects, which can cause ion suppression or enhancement, leading to more accurate and precise quantification of the target analyte.[8][9] The mass difference between the deuterated standard and the native analyte allows the mass spectrometer to differentiate between the two.[6]
Q3: What is isotopic exchange and why is it a concern?
A3: Isotopic exchange, or back-exchange, is an undesirable process where deuterium atoms on the labeled standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the biological matrix.[10][11][12] This can lead to a decrease in the mass-to-charge ratio (m/z) of the internal standard, compromising its integrity.[12] The consequences of isotopic exchange include an underestimation of the internal standard's concentration, which in turn leads to an overestimation of the analyte's concentration.[7][11] In severe cases, the deuterated standard can be converted to its unlabeled form, creating a "false positive" signal for the analyte.[11]
Q4: Are the deuterium labels on 6β-Hydroxy Cortisol-d4 stable?
A4: The stability of deuterium labels is highly dependent on their position within the molecule.[10] Deuterium atoms attached to stable, non-exchangeable positions, such as on a carbon backbone or an aromatic ring, are generally stable under typical analytical conditions.[10][13] Conversely, deuterium atoms on heteroatoms (e.g., -OH, -NH2) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[6][10][14] For commercially available 6β-Hydroxy Cortisol-d4, it is crucial to consult the Certificate of Analysis provided by the supplier to confirm the specific labeling pattern and its stability.[12]
Troubleshooting Guides
Issue 1: Decreasing Signal Intensity of 6β-Hydroxy Cortisol-d4
Symptom: You observe a progressive decrease in the peak area or intensity of the 6β-Hydroxy Cortisol-d4 internal standard over a sequence of injections or after samples have been in the autosampler for a period.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Isotopic Exchange | The deuterium labels may be exchanging with protons from the solvent or matrix. This is more likely to occur at non-optimal pH, elevated temperatures, or in the presence of protic solvents.[10][11] Solution: Verify the stability of the internal standard by performing the experiment detailed in Experimental Protocol 1 . To mitigate exchange, maintain a pH between 2.5 and 7.0, keep samples cool (e.g., 4°C) in the autosampler, and use aprotic solvents where possible in your sample preparation and mobile phases.[10] |
| Adsorption to Vials or Tubing | Steroids can be "sticky" and adsorb to glass or plastic surfaces, leading to a decrease in the amount injected over time. Solution: Consider using silanized glass vials or polypropylene vials to minimize adsorption. |
| Degradation of the Standard | 6β-Hydroxy Cortisol-d4, like other steroids, may be susceptible to degradation under certain conditions (e.g., exposure to light, extreme pH, or enzymatic activity in the matrix). Solution: Ensure proper storage of stock and working solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.[13] Prepare fresh working solutions regularly. |
| Instrumental Drift | Changes in the mass spectrometer's performance over time can lead to a decrease in signal intensity. Solution: Monitor system suitability by injecting a standard solution at regular intervals throughout the analytical run to assess instrument performance. |
Issue 2: Appearance of a "Ghost Peak" at the m/z of Unlabeled 6β-Hydroxy Cortisol
Symptom: In a blank sample spiked only with 6β-Hydroxy Cortisol-d4, you observe a peak at the retention time and m/z of the unlabeled 6β-Hydroxy Cortisol.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Isotopic Exchange (Back-Exchange) | This is a strong indication that the deuterium atoms on your internal standard are being replaced by hydrogen atoms, converting the labeled standard into the unlabeled analyte.[11] Solution: This is a critical issue that requires immediate attention. Follow the mitigation strategies for isotopic exchange outlined in Issue 1. This includes optimizing pH, reducing temperature, and potentially changing solvents.[10] It is also advisable to perform the stability assessment in Experimental Protocol 1 . |
| Contamination of the Internal Standard | The 6β-Hydroxy Cortisol-d4 standard itself may contain a small amount of the unlabeled analogue as an impurity.[1] Solution: Check the Certificate of Analysis for the isotopic purity of the standard. Inject a fresh, high-concentration solution of the internal standard to assess the level of the unlabeled impurity. If the impurity level is significant, it may be necessary to source a new standard with higher isotopic purity. |
| Carryover from a Previous Injection | A high-concentration sample may have been injected previously, leading to carryover in the injection port or on the analytical column. Solution: Inject several blank samples after a high-concentration sample to ensure that the system is clean. Optimize the needle wash procedure in your autosampler method. |
Issue 3: Chromatographic Peak Tailing or Splitting for 6β-Hydroxy Cortisol-d4
Symptom: The chromatographic peak for 6β-Hydroxy Cortisol-d4 is broad, asymmetric (tailing or fronting), or appears as a split peak.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Poor Chromatography | The analytical column may be degraded, or the mobile phase composition may not be optimal. Solution: Replace the analytical column with a new one of the same type. Ensure the mobile phase is correctly prepared and has been recently degassed. |
| Isotope Effect | The presence of deuterium atoms can sometimes lead to slight changes in the physicochemical properties of a molecule, resulting in a small shift in retention time compared to the unlabeled analyte. While typically minor, this can sometimes manifest as peak distortion if co-elution is not perfect. Solution: This is less likely to cause severe peak splitting but can contribute to broadening. Adjusting the mobile phase gradient or temperature may help to improve peak shape and co-elution. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Solution: Ensure that the sample reconstitution solvent is as close in composition as possible to the initial mobile phase. |
Quantitative Data Summary
| Factor | Condition Promoting Exchange | Condition Minimizing Exchange | Relative Impact |
| pH | Highly Acidic (<2.5) or Basic (>7.0) | Neutral to Slightly Acidic (2.5 - 7.0) | High |
| Temperature | Elevated (e.g., Room Temp or higher) | Low (e.g., 4°C or below) | High |
| Solvent | Protic (e.g., Water, Methanol) | Aprotic (e.g., Acetonitrile) | Moderate |
| Label Position | On Heteroatoms (O, N), alpha to Carbonyls | On Aromatic or Aliphatic Carbons | High |
Experimental Protocols
Experimental Protocol 1: Assessment of 6β-Hydroxy Cortisol-d4 Stability
Objective: To evaluate the stability of 6β-Hydroxy Cortisol-d4 in the sample matrix and solvent under experimental conditions to detect potential isotopic exchange.
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples in triplicate:
-
Set A (Time Zero): Spike a known concentration of 6β-Hydroxy Cortisol-d4 into a blank biological matrix (e.g., plasma, urine).
-
Set B (Incubated): Spike the same concentration of 6β-Hydroxy Cortisol-d4 into the blank biological matrix.
-
-
-
Incubation:
-
Immediately process and analyze Set A samples.
-
Incubate Set B samples under conditions that mimic your typical experimental workflow (e.g., in the autosampler at a specific temperature for a defined period, such as 24 hours).
-
-
Sample Processing:
-
After the incubation period, process the Set B samples using your standard extraction procedure.
-
-
LC-MS/MS Analysis:
-
Analyze both sets of samples using your established LC-MS/MS method.
-
Monitor the mass transitions for both 6β-Hydroxy Cortisol-d4 and unlabeled 6β-Hydroxy Cortisol.
-
-
Data Analysis:
-
Compare the peak area of 6β-Hydroxy Cortisol-d4 in Set B to Set A. A significant decrease in the peak area in Set B suggests instability.
-
Examine the chromatograms for the unlabeled 6β-Hydroxy Cortisol mass transition in Set B. The appearance or significant increase of a peak at the expected retention time is a direct indication of isotopic exchange.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues with 6β-Hydroxy Cortisol-d4.
Caption: A step-by-step workflow for assessing the stability of 6β-Hydroxy Cortisol-d4.
References
- 1. waters.com [waters.com]
- 2. Cortisol production rate measurement by stable isotope dilution using gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]
- 5. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone and their combination as endogenous probes for inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Technical Support Center: Quantification of 6β-Hydroxy Cortisol-d4
Welcome to the technical support center for the accurate quantification of 6β-Hydroxy Cortisol using its deuterated internal standard, 6β-Hydroxy Cortisol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing matrix effects and troubleshooting common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 6β-Hydroxy Cortisol?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix, such as salts, lipids, or metabolites.[1] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise quantification.[1] In the analysis of 6β-Hydroxy Cortisol, matrix effects can vary between different biological samples (e.g., plasma, urine) and even between individuals, posing a significant challenge to obtaining reliable results.[2]
Q2: What is the role of 6β-Hydroxy Cortisol-d4 and why is it used as an internal standard?
A: 6β-Hydroxy Cortisol-d4 is a stable isotope-labeled (SIL) version of the analyte, 6β-Hydroxy Cortisol. It is considered the gold standard for an internal standard in LC-MS/MS analysis.[1] Because it is chemically and physically almost identical to the analyte, it co-elutes during chromatography and is assumed to experience the same degree of ion suppression or enhancement.[1] By adding a known amount of 6β-Hydroxy Cortisol-d4 to each sample at the beginning of the workflow, any variability introduced by the matrix effect during sample preparation and analysis can be normalized by calculating the ratio of the analyte's peak area to the internal standard's peak area.[3] This allows for more accurate and precise quantification.[3]
Q3: What are the primary sources of matrix effects in plasma and urine samples for steroid analysis?
A: In plasma and serum, phospholipids are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[4] Other endogenous components like proteins, salts, and other lipids can also interfere. In urine, the composition can be highly variable between individuals and can contain various organic molecules, proteins, and salts that may cause ion suppression. Exogenous sources of matrix effects can include anticoagulants, drug metabolites, and reagents used during sample preparation.
Q4: Which sample preparation technique is best for minimizing matrix effects?
A: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay. While Protein Precipitation (PPT) is simple and fast, it is often the least effective at removing matrix components, especially phospholipids.[5][6] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[5][7] For plasma samples, techniques specifically designed for phospholipid removal, such as HybridSPE® or other phospholipid removal plates, can be highly effective.[6]
Troubleshooting Guides
Issue 1: High Variability in Results (Poor Precision)
Q: My results for 6β-Hydroxy Cortisol show high variability (%RSD > 15%) across my sample batch, even with the use of 6β-Hydroxy Cortisol-d4. What could be the cause and how can I fix it?
Potential Causes and Solutions:
-
Differential Matrix Effects: Even with a deuterated internal standard, slight differences in retention time between the analyte and the internal standard (due to the deuterium isotope effect) can expose them to different matrix components, leading to variable ion suppression.[8]
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to inconsistent results.
-
Solution: Ensure your sample preparation protocol is robust and consistently applied. For manual methods, ensure uniform vortexing times and precise volume transfers. Automation of LLE or SPE can significantly improve consistency.
-
-
Poor Recovery of the Internal Standard: If the recovery of 6β-Hydroxy Cortisol-d4 is low and variable, it cannot effectively compensate for variations in the analyte.
-
Solution: Investigate the cause of poor internal standard recovery. This could be due to issues with the extraction solvent, pH, or SPE cartridge conditioning. Monitor the absolute peak area of the internal standard across the batch; a consistent response is indicative of a stable process.[9]
-
Issue 2: Low Analyte Recovery
Q: I am experiencing low recovery for both 6β-Hydroxy Cortisol and its deuterated internal standard. What steps can I take to improve this?
Potential Causes and Solutions:
-
Suboptimal Extraction Conditions (LLE): The choice of organic solvent and the pH of the aqueous phase are critical for efficient extraction.
-
Solution: Experiment with different extraction solvents (e.g., methyl tert-butyl ether, ethyl acetate) and adjust the pH of the sample to ensure the analytes are in a neutral form for better partitioning into the organic layer.
-
-
Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to completely elute the analytes from the SPE sorbent.
-
Solution: Test different elution solvents or combinations of solvents. Increasing the percentage of a stronger organic solvent (e.g., methanol or acetonitrile) in the elution step can improve recovery. Ensure the elution volume is sufficient.
-
-
Analyte Adsorption: Steroids can sometimes adsorb to plasticware, leading to losses during sample preparation.
-
Solution: Use low-binding microplates and pipette tips. Silanized glassware can also be used to minimize adsorption.
-
Issue 3: Significant Ion Suppression is Still Observed
Q: Even after implementing a more rigorous sample preparation method (SPE or LLE), I still see evidence of ion suppression. What else can I do?
Potential Causes and Solutions:
-
Co-eluting Phospholipids (in plasma/serum): Standard LLE and SPE methods may not completely remove phospholipids, which are a primary cause of ion suppression.
-
Solution: Incorporate a specific phospholipid removal step. This can be achieved using specialized SPE cartridges or 96-well plates designed to capture phospholipids while allowing the analytes to pass through.
-
-
Chromatographic Co-elution with Other Matrix Components: Your analyte may be co-eluting with other interfering substances not removed by the sample preparation.
-
Solution: Adjust your chromatographic method. Modifying the mobile phase gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl column), or using a longer column can help resolve the analyte from interfering peaks.
-
-
Sample Dilution: High concentrations of matrix components can overwhelm the ionization source.
-
Solution: If the sensitivity of your assay allows, diluting the final extract before injection can reduce the concentration of matrix components and mitigate ion suppression.[6]
-
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize typical performance data for different sample preparation methods used in the analysis of corticosteroids like 6β-Hydroxy Cortisol in biological matrices.
Table 1: Analyte Recovery
| Sample Preparation Method | Matrix | Analyte | Average Recovery (%) | Reference |
| Protein Precipitation (PPT) | Plasma | Corticosteroids | 70 - 90 | [10] |
| Liquid-Liquid Extraction (LLE) | Plasma | Corticosteroids | 85 - 105 | [11] |
| Solid-Phase Extraction (SPE) | Plasma | Corticosteroids | 90 - 110 | [11][12] |
| Phospholipid Removal Plate | Plasma | Corticosteroids | > 95 | |
| Solid-Phase Extraction (SPE) | Urine | Corticosteroids | 82 - 100 | [13] |
Table 2: Matrix Effect (Ion Suppression/Enhancement)
| Sample Preparation Method | Matrix | Analyte | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Plasma | Corticosteroids | 20 - 50 (Suppression) | [11] |
| Liquid-Liquid Extraction (LLE) | Plasma | Corticosteroids | 10 - 20 (Suppression) | [11] |
| Solid-Phase Extraction (SPE) | Plasma | Corticosteroids | < 15 (Suppression) | [11] |
| Phospholipid Removal Plate | Plasma | Corticosteroids | < 10 (Suppression) | |
| Liquid-Liquid Extraction (LLE) | Urine | Corticosteroids | No significant effect reported | [14] |
Table 3: Method Precision (Reproducibility)
| Sample Preparation Method | Matrix | Analyte | Within-run RSD (%) | Between-run RSD (%) | Reference |
| Protein Precipitation (PPT) | Plasma | 6β-Hydroxy Cortisol | < 6.8 | < 6.8 | [15] |
| Solid-Phase Extraction (SPE) | Urine | Corticosteroids | < 10 | < 13 | [16] |
| Supported Liquid Extraction | Serum | Steroid Panel | < 10 | Not Reported | [17] |
| UPLC-QTOF | Urine | 6β-Hydroxy Cortisol | < 3.7 | < 5.3 | [18] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a quick and simple method for sample cleanup but may be prone to higher matrix effects.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of the 6β-Hydroxy Cortisol-d4 working solution to each sample. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortexing: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 15 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
This method offers a cleaner extract compared to PPT.
-
Sample Pre-treatment: To 500 µL of serum or plasma, add 50 µL of the 6β-Hydroxy Cortisol-d4 internal standard solution.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) to the sample.
-
Mixing: Vortex for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., 50:50 Methanol:Water).
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples
SPE provides a high degree of sample cleanup and is effective for complex matrices like urine.
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of the 6β-Hydroxy Cortisol-d4 internal standard solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 4: Phospholipid Removal using a Pass-Through Plate for Plasma Samples
This protocol is highly effective for removing phospholipids, a major source of matrix effects in plasma.
-
Sample Aliquoting: Add 100 µL of plasma to a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the 6β-Hydroxy Cortisol-d4 working solution.
-
Precipitation: Add 300 µL of acetonitrile with 1% formic acid.
-
Mixing and Loading: Mix the samples and load the entire mixture onto the phospholipid removal plate.
-
Filtration: Apply a vacuum to pull the sample through the plate into a collection plate. The phospholipids are retained by the sorbent.
-
Analysis: The collected filtrate is ready for direct injection or can be evaporated and reconstituted if concentration is needed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ovid.com [ovid.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. waters.com [waters.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. myadlm.org [myadlm.org]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Sample preparation for the determination of steroids (corticoids and anabolics) in feed using LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. benchchem.com [benchchem.com]
addressing chromatographic shift between 6β-Hydroxycortisol and its d4-standard
Welcome to the Technical Support Center for 6β-Hydroxycortisol analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of 6β-Hydroxycortisol and its deuterated internal standard (d4-standard).
Frequently Asked Questions (FAQs)
Q1: Why is there a retention time shift between 6β-Hydroxycortisol and its d4-internal standard?
A1: The observed chromatographic shift between 6β-Hydroxycortisol and its d4-standard is a well-documented phenomenon known as the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect. This effect arises from the subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and hydrophobicity. In reversed-phase chromatography, which is commonly used for steroid analysis, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they are slightly less hydrophobic.
Q2: Can this chromatographic shift affect the accuracy of my quantitative results?
A2: Yes, a significant and variable chromatographic shift can potentially impact the accuracy and precision of your results. If the analyte and the internal standard elute at different times, they may experience different matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. This can lead to an inaccurate calculation of the analyte-to-internal standard peak area ratio and, consequently, an erroneous quantification of 6β-Hydroxycortisol. However, a small, consistent, and reproducible separation may not negatively impact quantification, provided the peaks are well-integrated and the method is properly validated.
Q3: What are the main factors that influence the degree of chromatographic shift?
A3: Several factors can influence the magnitude of the deuterium isotope effect, including:
-
Chromatographic Conditions: The choice of mobile phase (organic modifier, additives, pH) and stationary phase can significantly alter the interactions of the analyte and internal standard with the column, thereby affecting their separation.
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn affect the retention times and the degree of separation.
-
Number and Position of Deuterium Atoms: The extent of the isotopic effect can be influenced by the number of deuterium atoms in the internal standard and their specific locations within the molecule.
Troubleshooting Guides
Issue: Inconsistent or significant retention time shift between 6β-Hydroxycortisol and 6β-Hydroxycortisol-d4.
This guide provides a step-by-step approach to diagnose and resolve issues related to chromatographic shifts between the analyte and its deuterated internal standard.
Step 1: System Suitability Check
Before making any changes to your method, it is crucial to ensure your LC-MS system is performing optimally.
-
Action: Prepare a fresh system suitability solution containing both 6β-Hydroxycortisol and 6β-Hydroxycortisol-d4 in a clean solvent (e.g., mobile phase).
-
Procedure: Inject the system suitability solution multiple times (e.g., n=6) and evaluate the consistency of the retention times and peak areas for both compounds.
-
Acceptance Criteria: The relative standard deviation (RSD) for retention times should typically be less than 1%, and for peak areas, it should be within 15%. If these criteria are not met, troubleshoot the LC system for issues such as leaks, pump malfunctions, or column degradation before proceeding.
Step 2: Method Optimization to Minimize Chromatographic Shift
If the system suitability is acceptable, but a significant and undesirable chromatographic shift persists, the following method parameters can be adjusted.
The choice of organic modifier and additives can have a substantial impact on the selectivity of the separation.
-
Organic Modifier: Evaluate the effect of different organic modifiers. For example, switching from acetonitrile to methanol, or using a combination of both, can alter the elution profile.
Organic Modifier 6β-Hydroxycortisol Retention Time (min) 6β-Hydroxycortisol-d4 Retention Time (min) ΔRT (min) Acetonitrile 5.2 5.1 0.1 Methanol 6.8 6.7 0.1 Note: The above data is illustrative. Actual retention times will vary depending on the specific column and gradient conditions.
-
Mobile Phase Additives: The type and concentration of additives like formic acid or ammonium formate can influence the ionization of the analytes and their interaction with the stationary phase.
Adjusting the column temperature can help to minimize the retention time difference.
-
Procedure: Systematically vary the column temperature in increments (e.g., 5°C) and monitor the retention times of both compounds.
| Column Temperature (°C) | 6β-Hydroxycortisol Retention Time (min) | 6β-Hydroxycortisol-d4 Retention Time (min) | ΔRT (min) |
| 30 | 5.5 | 5.4 | 0.1 |
| 40 | 5.2 | 5.1 | 0.1 |
| 50 | 4.9 | 4.8 | 0.1 |
Note: The above data is illustrative. The optimal temperature will depend on the specific column and mobile phase used.
Step 3: Data Processing and Integration
If a small, consistent shift remains, ensure that your data processing parameters are optimized to handle it.
-
Integration Windows: Set appropriate integration windows for both the analyte and the internal standard to ensure accurate peak area determination.
-
Peak Integration Algorithm: Experiment with different peak integration algorithms in your chromatography data system to find the one that provides the most consistent and accurate integration for both peaks.
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Quantification of 6β-Hydroxycortisol in Human Urine
This protocol provides a general procedure for the analysis of 6β-Hydroxycortisol using 6β-Hydroxycortisol-d4 as an internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: To 1 mL of urine, add 25 µL of a 1 µg/mL solution of 6β-Hydroxycortisol-d4 in methanol.
-
Enzymatic Hydrolysis: Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 25 µL of β-glucuronidase/sulfatase solution. Incubate at 37°C for at least 4 hours.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
6β-Hydroxycortisol: m/z 379.2 → 361.2
-
6β-Hydroxycortisol-d4: m/z 383.2 → 365.2
-
Visualizations
Caption: Troubleshooting workflow for addressing chromatographic shift.
Caption: Causes of chromatographic shift between analyte and its deuterated standard.
Technical Support Center: Optimizing 6β-Hydroxy Cortisol-d4 Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the internal standard concentration of 6β-Hydroxy Cortisol-d4 in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the role of 6β-Hydroxy Cortisol-d4 in our assay?
A1: 6β-Hydroxy Cortisol-d4 is a stable isotope-labeled (SIL) internal standard (IS) used for the accurate quantification of endogenous 6β-Hydroxy Cortisol.[1] Endogenous 6β-Hydroxy Cortisol is a critical biomarker for assessing the activity of the Cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of a significant portion of clinically used drugs.[1][2] By adding a known and constant amount of 6β-Hydroxy Cortisol-d4 to all samples, calibrators, and quality controls, it is possible to correct for variability during sample preparation, injection, and ionization in the mass spectrometer.[1][3][4] The quantification is based on the ratio of the analyte's signal to the IS's signal, which remains stable even with fluctuations in the analytical process, ensuring accurate and reproducible results.[1]
Q2: What is a good starting concentration for 6β-Hydroxy Cortisol-d4?
A2: A common starting point for the concentration of the 6β-Hydroxy Cortisol-d4 working solution is around 1 µg/mL.[2] From this working solution, a small volume is added to the samples. For instance, 25 µL of a 1 µg/mL IS working solution can be added to 1 mL of urine sample.[2] Another approach suggests that the final concentration of the IS in the sample should provide a response that is in the lower third of the calibration curve range of the analyte. A general recommendation is to aim for an IS response that is well above the limit of quantification but not so high that it causes ion suppression for the analyte.
Q3: How do I prepare the 6β-Hydroxy Cortisol-d4 working solution?
A3: To prepare a 1 µg/mL internal standard working solution, you would typically dilute a stock solution (e.g., 1 mg/mL in methanol) in a solvent mixture like methanol:water (50:50, v/v).[2] Always ensure the IS is fully dissolved and the solution is homogenous before use.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization and use of 6β-Hydroxy Cortisol-d4 as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low IS Signal/No IS Peak | 1. Error in IS addition: The IS may not have been added to the sample, or an incorrect volume was added. 2. Low IS concentration: The concentration of the IS working solution may be too low. 3. Instrument sensitivity: The mass spectrometer may not be sensitive enough to detect the IS at the current concentration. 4. Ion suppression: Components in the sample matrix may be suppressing the ionization of the IS.[5] 5. Degradation: The IS may have degraded in the stock or working solution. | 1. Review sample preparation steps: Double-check the pipetting and addition of the IS to all samples. 2. Increase IS concentration: Prepare a new working solution with a higher concentration and re-inject the samples. 3. Optimize MS parameters: Infuse the IS solution directly into the mass spectrometer to optimize source and detector parameters for maximum signal intensity. 4. Improve sample cleanup: Employ a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. Also, adjust chromatographic conditions to separate the IS from the suppression zone. 5. Prepare fresh solutions: Prepare new stock and working solutions from a reliable source of 6β-Hydroxy Cortisol-d4. |
| High IS Signal/Detector Saturation | 1. High IS concentration: The concentration of the IS working solution is too high. 2. Error in IS addition: A larger volume of the IS working solution may have been accidentally added. | 1. Decrease IS concentration: Prepare a new, more dilute working solution and re-prepare the samples. 2. Verify pipetting accuracy: Ensure the correct volume of the IS working solution is being added to the samples. |
| High Variability in IS Signal Across Samples | 1. Inconsistent sample preparation: Variability in extraction efficiency or pipetting errors during IS addition. 2. Matrix effects: Different samples may have varying levels of matrix components that affect the IS signal differently.[6] 3. Instrument instability: Fluctuations in the LC pump, injector, or mass spectrometer can cause signal variability. | 1. Standardize sample preparation: Ensure consistent and precise execution of all sample preparation steps. Use of automated liquid handlers can improve reproducibility. 2. Evaluate matrix effects: Prepare and analyze a set of samples with and without the matrix to assess the degree of ion suppression or enhancement. If significant matrix effects are observed, improve the sample cleanup procedure. 3. Perform system suitability tests: Regularly check the performance of the LC-MS/MS system with standard solutions to ensure stability and reproducibility. |
| IS Peak Tailing or Poor Peak Shape | 1. Chromatographic issues: Problems with the analytical column (e.g., degradation, contamination), or an inappropriate mobile phase. 2. Sample overload: The concentration of the IS may be too high, leading to column overload. | 1. Optimize chromatography: Use a new or different analytical column. Adjust the mobile phase composition, gradient, or pH to improve peak shape. 2. Reduce IS concentration: Lower the concentration of the IS in the working solution. |
Quantitative Data Summary
The following table summarizes typical parameters for methods utilizing 6β-Hydroxy Cortisol-d4 as an internal standard. These values can serve as a reference during method development and validation.
| Parameter | Matrix | Typical Value/Range | Reference |
| IS Working Solution Concentration | N/A | 1 µg/mL | [2] |
| Final IS Concentration in Sample | Urine | 25 ng/mL | [2] |
| Plasma | Not explicitly stated, but IS is added. | [7][8] | |
| Recovery | Plasma | ~100% | [7] |
| Urine | >89% | [9] | |
| Matrix Effect | Plasma | Not significant | [7] |
| Urine | Not significant | [10] | |
| Precision (%CV) | Plasma | < 6.8% | [7] |
| Urine | < 10% | [9] | |
| Accuracy | Plasma | -5.2% to 3.5% | [7] |
| Urine | 85-105% | [9] |
Experimental Protocols
Protocol for Optimizing 6β-Hydroxy Cortisol-d4 Concentration
This protocol outlines a systematic approach to determine the optimal concentration of 6β-Hydroxy Cortisol-d4 for your specific LC-MS/MS assay.
1. Objective: To find an IS concentration that provides a stable and reproducible signal without causing ion suppression or detector saturation, and that effectively tracks the analyte's behavior.
2. Materials:
- 6β-Hydroxy Cortisol-d4 stock solution (e.g., 1 mg/mL in methanol)
- Blank biological matrix (e.g., drug-free urine or plasma)
- 6β-Hydroxy Cortisol analytical standard
- LC-MS/MS grade solvents (methanol, acetonitrile, water, formic acid)
- Calibrated pipettes and appropriate labware
3. Procedure:
-
Step 1: Prepare a Range of IS Working Solutions:
-
Serially dilute the 6β-Hydroxy Cortisol-d4 stock solution to prepare a series of working solutions with concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
-
Step 2: Spike IS into Blank Matrix:
-
For each IS working solution concentration, spike a fixed volume into a set of blank matrix samples. For example, add 25 µL of each IS working solution to 1 mL of blank urine.
-
-
Step 3: Analyze the IS-Spiked Samples:
-
Process these samples using your established sample preparation method (e.g., SPE or protein precipitation).
-
Analyze the processed samples by LC-MS/MS and monitor the peak area of 6β-Hydroxy Cortisol-d4.
-
-
Step 4: Evaluate IS Response:
-
Plot the peak area of the IS against the spiked concentration.
-
Select a concentration that provides a robust and reproducible signal (typically with a response of at least 10-20 times the signal-to-noise ratio) and is in the linear range of the detector. Avoid concentrations that show signs of detector saturation (i.e., where the response is no longer proportional to the concentration).
-
-
Step 5: Assess Impact on Analyte Signal (Matrix Effect):
-
Prepare two sets of samples in the blank matrix:
-
Set A: Spiked with a mid-range concentration of the 6β-Hydroxy Cortisol analyte and the selected IS concentration.
-
Set B: Spiked with only the mid-range concentration of the 6β-Hydroxy Cortisol analyte.
-
-
Prepare a third set of samples in solvent (e.g., mobile phase):
-
Set C: Spiked with the same mid-range concentration of the analyte and the selected IS concentration.
-
-
Analyze all three sets and compare the analyte peak area in Set A and Set B to assess for any ion suppression caused by the IS. The analyte peak area in Set A should not be significantly lower than in Set B.
-
Compare the analyte peak area in Set A to Set C to evaluate the overall matrix effect.
-
-
Step 6: Final Verification:
-
Once an optimal IS concentration is selected, perform a small validation run with calibration standards and quality control samples prepared with the chosen IS concentration to ensure the method meets the required criteria for accuracy and precision.
-
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting logic for common IS signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. youtube.com [youtube.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
Technical Support Center: 6β-Hydroxy Cortisol-d4 LC-MS/MS Assay Sensitivity
Welcome to the Technical Support Center for the 6β-Hydroxy Cortisol-d4 LC-MS/MS assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of measuring 6β-Hydroxy Cortisol?
The ratio of 6β-hydroxycortisol to cortisol is a critical endogenous biomarker for assessing the activity of the Cytochrome P450 3A4 (CYP3A4) enzyme.[1] This enzyme is responsible for the metabolism of a significant number of clinically used drugs. Monitoring CYP3A4 activity is crucial in drug development to evaluate potential drug-drug interactions and for personalizing therapeutic regimens.[1]
Q2: Why is a deuterated internal standard like 6β-Hydroxy Cortisol-d4 recommended?
A stable isotope-labeled internal standard, such as 6β-Hydroxy Cortisol-d4, is ideal for quantitative mass spectrometry. It behaves almost identically to the endogenous analyte during sample preparation and analysis. By adding a known amount of the deuterated standard to each sample, any analyte loss during extraction or ionization can be proportionally corrected. This is because the mass spectrometer measures the ratio of the analyte signal to the internal standard signal, which remains constant despite variations in sample recovery, leading to highly accurate and precise quantification.
Q3: What are the most common sample preparation techniques for this assay?
The most frequently employed sample preparation methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1][2] PPT is a simpler and faster method, often using acetonitrile to precipitate plasma proteins.[1][3] LLE, while more labor-intensive, can provide a cleaner extract, potentially reducing matrix effects and improving sensitivity.[2]
Q4: What are the typical MRM transitions for 6β-Hydroxy Cortisol and its deuterated internal standard?
For positive electrospray ionization (ESI) mode, common Multiple Reaction Monitoring (MRM) transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 6β-Hydroxy Cortisol | 379.2 | 361.2 |
| 6β-Hydroxy Cortisol-d4 | 383.2 | 365.2 |
| Cortisol | 363.2 | 121.1 |
| Cortisol-d4 | 367.2 | 121.1 |
Note: These transitions may require optimization based on the specific mass spectrometer used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the 6β-Hydroxy Cortisol-d4 LC-MS/MS assay.
Issue 1: Low or No Signal for 6β-Hydroxy Cortisol-d4
| Potential Cause | Troubleshooting Step |
| Incorrect Internal Standard Concentration | Verify the concentration and spiking volume of the 6β-Hydroxy Cortisol-d4 working solution. Prepare a fresh dilution if necessary. |
| Degradation of Internal Standard | Ensure proper storage of the internal standard stock and working solutions (typically at -20°C or below). Avoid repeated freeze-thaw cycles. |
| Poor Extraction Recovery | Optimize the sample preparation method. For PPT, ensure the correct ratio of plasma to precipitation solvent. For LLE, experiment with different organic solvents and pH conditions. |
| Mass Spectrometer Not Tuned Correctly | Perform a system suitability check and recalibrate the mass spectrometer. Ensure the correct MRM transitions and collision energies are being used. |
| Ion Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the chromatography to separate 6β-Hydroxy Cortisol-d4 from co-eluting interferences. |
Issue 2: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of plasma, internal standard, and solvents. Use an automated liquid handler if available for high-throughput analysis. |
| Incomplete Protein Precipitation | Vortex samples vigorously after adding the precipitation solvent to ensure thorough mixing and complete protein precipitation.[1] |
| Variable Extraction Recovery | Ensure consistent vortexing times and speeds, and centrifugation temperatures and times for all samples. |
| LC System Carryover | Implement a robust needle wash protocol in the autosampler method. Inject a blank sample after a high concentration sample to check for carryover. |
| Fluctuations in Mass Spectrometer Performance | Monitor system suitability throughout the analytical run. If significant drift is observed, recalibrate the instrument. |
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to extend the life of the analytical column. |
| Inappropriate Mobile Phase | Ensure the mobile phase is correctly prepared and degassed. The pH of the mobile phase can significantly impact the peak shape of steroids. |
| Injection of Particulates | Centrifuge the reconstituted sample extract before transferring it to autosampler vials to remove any particulate matter. |
| Mismatch between Injection Solvent and Mobile Phase | Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase conditions to ensure good peak shape.[1] |
Experimental Protocols
Protocol 1: Protein Precipitation for Human Plasma
This protocol is a common and efficient method for preparing plasma samples.[1]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing 6β-Hydroxy Cortisol-d4).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction for Human Urine
This protocol is suitable for urine samples and can provide a cleaner extract than protein precipitation.[2]
-
To 1 mL of urine, add the internal standard (6β-Hydroxy Cortisol-d4).
-
Adjust the pH of the urine sample to 5.
-
Add 5 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of 6β-Hydroxy Cortisol.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Matrix | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 6β-Hydroxy Cortisol | 0.04 - 10.0 | 0.04 | [3] |
| Human Plasma | Cortisol | 1.20 - 300 | 1.20 | [3] |
| Human Urine | 6β-Hydroxy Cortisol | 2 - 400 | 1.0 | [2] |
| Human Urine | Cortisol | 2.5 - 500 | 0.5 | [2] |
| Human Plasma | 6β-Hydroxy Cortisol | Not Specified | 0.0385 | [4] |
| Human Plasma | Cortisol | Not Specified | 0.0381 | [4] |
Table 2: Accuracy and Precision
| Matrix | Analyte | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Human Plasma | 6β-Hydroxy Cortisol & Cortisol | -5.2 to 3.5% (bias) | < 6.8% | < 6.8% | [3] |
| Human Urine | 6β-Hydroxy Cortisol & Cortisol | 93.3% to 102.3% | < 3.7% | < 5.3% | [2] |
| Human Plasma | 6β-Hydroxy Cortisol & Cortisol | < 5.4% (relative error) | < 5.4% | < 3.9% | [4] |
Visualizations
Cortisol Metabolism to 6β-Hydroxy Cortisol
The following diagram illustrates the metabolic pathway of cortisol to 6β-hydroxycortisol, primarily catalyzed by the CYP3A4 enzyme.
Caption: Cortisol to 6β-Hydroxy Cortisol Metabolic Pathway.
General LC-MS/MS Workflow
This diagram outlines the typical experimental workflow for the analysis of 6β-Hydroxy Cortisol-d4.
Caption: General workflow for 6β-Hydroxy Cortisol-d4 analysis.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting low sensitivity issues.
Caption: A logical flow for troubleshooting low sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Sensitive and simultaneous quantitation of 6β-hydroxycortisol and cortisol in human plasma by LC-MS/MS coupled with stable isotope dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 6β-Hydroxy Cortisol-d4 in different biological matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6β-Hydroxy Cortisol-d4 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is 6β-Hydroxy Cortisol-d4 and why is its stability important?
A1: 6β-Hydroxy Cortisol-d4 is a deuterium-labeled form of 6β-Hydroxy Cortisol, the primary metabolite of cortisol produced by the CYP3A4 enzyme.[1] It is widely used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays to ensure accurate quantification of endogenous 6β-Hydroxy Cortisol.[1][2] The stability of the internal standard within the biological matrix is critical for the reliability and reproducibility of bioanalytical data, as any degradation can lead to inaccurate results.[3]
Q2: What are the general recommendations for storing biological samples containing 6β-Hydroxy Cortisol-d4?
A2: As a general guideline, biological matrices such as plasma, serum, and urine containing steroid internal standards should be stored at -20°C or lower to minimize degradation.[4][5] For long-term storage, temperatures of -80°C are often recommended.[6] It is crucial to prevent repeated freeze-thaw cycles, as this can impact the integrity of the sample.[4]
Q3: How do multiple freeze-thaw cycles affect the stability of 6β-Hydroxy Cortisol-d4 in biological samples?
A3: While specific data for 6β-Hydroxy Cortisol-d4 is limited, studies on its non-deuterated counterpart, cortisol, have shown it to be relatively stable through multiple freeze-thaw cycles in serum and plasma when stored at -80°C.[7] However, it is best practice to aliquot samples into single-use vials to avoid repeated freezing and thawing.[4] Bioanalytical method validation guidelines recommend performing at least three freeze-thaw stability cycles on quality control (QC) samples to assess any potential degradation.[3]
Q4: What is deuterium exchange and is it a concern for 6β-Hydroxy Cortisol-d4?
A4: Deuterium exchange is a process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as the solvent or biological matrix.[3] This can be influenced by factors like pH and temperature.[3] While 6β-Hydroxy Cortisol-d4 is designed to be stable, it is essential to be aware of this potential issue, especially under harsh acidic or basic conditions.[1] During method development, it is advisable to assess the stability of the deuterated internal standard to ensure no significant exchange occurs under the analytical conditions.
Troubleshooting Guides
Problem: Inconsistent internal standard signal across samples.
-
Possible Cause: Degradation of 6β-Hydroxy Cortisol-d4 due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that all samples have been consistently stored at -20°C or -80°C and have not been subjected to excessive freeze-thaw cycles.
-
Assess Bench-Top Stability: Determine the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time during the experiment.[1]
-
Review Sample pH: Ensure the pH of the samples is within a range that does not promote deuterium exchange.
-
Problem: Poor accuracy and precision in analytical results.
-
Possible Cause: The internal standard is not adequately compensating for variability, potentially due to degradation.
-
Troubleshooting Steps:
-
Perform Stability Tests: Conduct and document freeze-thaw, short-term (bench-top), and long-term stability studies for 6β-Hydroxy Cortisol-d4 in the specific biological matrix being used, as recommended by regulatory guidelines.[3]
-
Analyze QC Samples: Prepare low and high concentration quality control (QC) samples, store them with the study samples, and analyze them with each batch to monitor the performance and stability of the internal standard. The mean concentration of the QC samples should be within ±15% of the nominal concentration.[8]
-
Stability Data Summary
While specific quantitative stability data for 6β-Hydroxy Cortisol-d4 in biological matrices is not extensively published, the following tables provide a summary of the stability of the non-deuterated cortisol in plasma and urine, which can serve as a valuable reference. It is imperative to perform a thorough validation of the stability of 6β-Hydroxy Cortisol-d4 for each specific bioanalytical method.
Table 1: Long-Term Stability of Cortisol in Human Plasma
| Storage Temperature | Duration | Stability |
| -20°C | 24 weeks | ≥86% stable[6] |
Table 2: Stability of Cortisol in Human Urine
| Storage Condition | Duration | Stability |
| Room Temperature | 24 hours | ≥93% stable[6] |
| -20°C | 16 weeks | ≥93% stable[6] |
| -20°C | 1 month | No significant changes observed[9] |
| -20°C | 3 Freeze-Thaw Cycles | Stable[9] |
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability
Objective: To evaluate the stability of 6β-Hydroxy Cortisol-d4 in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Prepare at least three replicates of low and high concentration QC samples by spiking known amounts of 6β-Hydroxy Cortisol-d4 into the biological matrix (e.g., plasma, urine).
-
Analyze one set of these QC samples immediately to establish the baseline concentration (T0).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a minimum of three cycles.
-
After the final thaw, analyze the QC samples using a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the baseline (T0) concentration.[8]
Protocol: Assessment of Long-Term Stability
Objective: To determine the stability of 6β-Hydroxy Cortisol-d4 in a biological matrix over an extended period.
Methodology:
-
Prepare a sufficient number of low and high concentration QC samples in the biological matrix.
-
Analyze a set of these QC samples to establish the baseline concentration.
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At predetermined time points (e.g., 1, 3, 6 months), retrieve a set of QC samples, thaw them, and analyze against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.[8]
Visualizations
Caption: Workflow for assessing the stability of 6β-Hydroxy Cortisol-d4.
Caption: Troubleshooting inconsistent 6β-Hydroxy Cortisol-d4 signals.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ovid.com [ovid.com]
potential interferences in the analysis of 6β-Hydroxy Cortisol-d4
Welcome to the technical support center for the analysis of 6β-Hydroxy Cortisol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential interferences in the analysis of this critical internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of 6β-Hydroxy Cortisol and its deuterated internal standard, 6β-Hydroxy Cortisol-d4.
Matrix Effects
Q1: My signal intensity for 6β-Hydroxy Cortisol-d4 is inconsistent across different samples. Could this be a matrix effect?
A1: Yes, inconsistent signal intensity, either suppression or enhancement, is a classic sign of matrix effects.[1][2] Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[1][3]
Troubleshooting Steps:
-
Visual Inspection of Chromatograms: Look for distorted peak shapes, shifting retention times, or a noisy baseline in the affected samples compared to a clean standard solution.
-
Post-Column Infusion Experiment: This qualitative test can help identify regions in your chromatogram where ion suppression or enhancement is occurring.[1]
-
Quantitative Assessment: Prepare matrix-matched calibration curves and compare their slopes to those of solvent-based calibration curves. A significant difference indicates the presence of matrix effects.
Q2: How can I mitigate matrix effects in my analysis?
A2: While 6β-Hydroxy Cortisol-d4 as a stable isotope-labeled internal standard is the primary tool to compensate for matrix effects, several strategies can be employed to minimize their impact:[4]
-
Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5][6]
-
Chromatographic Separation: Adjust your LC method to better separate 6β-Hydroxy Cortisol from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[7][8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).[6][8]
Isobaric Interferences
Q3: I am observing a peak at the same m/z as 6β-Hydroxy Cortisol or its internal standard, but at a slightly different retention time. What could this be?
A3: This could be an isobaric interference, which is a compound with the same nominal mass as your analyte of interest.[9] For steroid analysis, common isobaric interferences can arise from other endogenous steroids or their metabolites.[9]
Troubleshooting Steps:
-
Chromatographic Resolution: The most effective way to address isobaric interference is to achieve baseline separation of the interfering peak from your analyte and internal standard through chromatographic optimization.
-
Review Literature: Research known metabolites of cortisol and other endogenous steroids that may be present in your sample matrix and could be isobaric with 6β-Hydroxy Cortisol or 6β-Hydroxy Cortisol-d4.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
Table 1: Potential Isobaric Interferences for Cortisol and its Metabolites
| Compound | Nominal Mass (m/z) | Potential for Interference | Mitigation Strategy |
| 20α-Dihydrocortisone | 363.2 | Can interfere with Cortisol analysis if not chromatographically separated. | Optimize chromatographic method for baseline separation. |
| 20β-Dihydrocortisone | 363.2 | Can interfere with Cortisol analysis if not chromatographically separated. | Optimize chromatographic method for baseline separation. |
| 11-Deoxycortisol | 347.2 | Can interfere with metabolites of other steroids. | Chromatographic separation and specific MRM transitions. |
| Corticosterone | 347.2 | Can interfere with metabolites of other steroids. | Chromatographic separation and specific MRM transitions. |
Deuterium Back-Exchange
Q4: I am seeing a small peak at the m/z of the unlabeled 6β-Hydroxy Cortisol that seems to correlate with the concentration of my 6β-Hydroxy Cortisol-d4 internal standard. What is happening?
A4: This phenomenon could be due to deuterium back-exchange, where the deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This can lead to an overestimation of the native analyte concentration.
Troubleshooting Steps:
-
Assess Stability: Prepare a solution of 6β-Hydroxy Cortisol-d4 in your sample matrix and mobile phase and analyze it at different time points (e.g., 0, 4, 8, 24 hours) to monitor for any increase in the unlabeled analyte signal.
-
Optimize pH and Temperature: Deuterium exchange is often catalyzed by acidic or basic conditions and elevated temperatures. Maintain a neutral pH where possible and keep samples cool.[10]
-
Use Aprotic Solvents: When possible, use aprotic solvents like acetonitrile for sample reconstitution to minimize the source of protons.
-
Consider the Labeling Position: Deuterium atoms on heteroatoms (O, N, S) or alpha to a carbonyl group are more prone to exchange. Check the certificate of analysis for your standard to confirm the labeling positions.
Table 2: Factors Influencing Deuterium Back-Exchange
| Factor | Condition Promoting Exchange | Mitigation Strategy |
| pH | Highly acidic or basic conditions | Maintain pH as close to neutral as possible. |
| Temperature | Elevated temperatures | Keep samples and solutions cool (e.g., 4°C). |
| Solvent | Protic solvents (e.g., water, methanol) | Use aprotic solvents (e.g., acetonitrile) where feasible. |
| Exposure Time | Long exposure to promoting conditions | Minimize sample processing and analysis time. |
Experimental Protocols & Methodologies
A robust LC-MS/MS method is crucial for the accurate quantification of 6β-Hydroxy Cortisol. Below is a detailed, generalized protocol.
LC-MS/MS Method for 6β-Hydroxy Cortisol Quantification
1. Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (containing a known concentration of 6β-Hydroxy Cortisol-d4).[11]
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.[11]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[11]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[11]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[11]
-
Vortex for 15 seconds and transfer to an autosampler vial.[11]
2. Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient | Optimized for separation of analyte from interferences |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (6β-Hydroxy Cortisol) | Precursor Ion (m/z) → Product Ion (m/z) |
| MRM Transition (6β-Hydroxy Cortisol-d4) | Precursor Ion (m/z) → Product Ion (m/z) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 - 550°C |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Visualizations
Signaling Pathways and Workflows
Caption: CYP3A4-mediated metabolism of Cortisol to 6β-Hydroxy Cortisol.
Caption: Troubleshooting workflow for inconsistent internal standard signal.
Caption: General workflow for sample analysis using 6β-Hydroxy Cortisol-d4.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
impact of mobile phase composition on 6β-Hydroxy Cortisol-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the analysis of 6β-Hydroxy Cortisol-d4 and its unlabeled counterpart, 6β-Hydroxy Cortisol, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing poor peak shape (tailing or fronting) for 6β-Hydroxy Cortisol and its deuterated internal standard. What aspects of the mobile phase could be causing this?
A1: Poor peak shape is a common issue that can often be traced back to the mobile phase composition. Here are several factors to consider:
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of residual silanols on the column packing material. If the analyte interacts with these silanols, peak tailing can occur. Ensure the pH of your aqueous mobile phase is low enough (typically around 2.7-3.8 with formic acid) to suppress this interaction.
-
Inappropriate Mobile Phase Strength: If the initial mobile phase is too strong, the analytes may elute too quickly without proper focusing on the column, leading to broad or split peaks. Conversely, if it's too weak, retention times may be excessively long, and peaks can broaden due to diffusion.
-
Injection Solvent vs. Mobile Phase Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause distorted peak shapes. Ideally, the sample should be reconstituted in a solvent that is as weak as or weaker than the initial mobile phase.[1] For example, reconstituting the dried extract in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) is a common practice.[1]
Troubleshooting Steps:
-
Verify Mobile Phase pH: Check the pH of your aqueous mobile phase (Mobile Phase A). If you are not using an acidic additive, consider adding 0.1% formic acid.
-
Optimize Initial Gradient Conditions: If using a gradient, ensure the initial percentage of the organic mobile phase (Mobile Phase B) is low enough for proper focusing of the analytes on the column.
-
Match Injection Solvent: Reconstitute your sample in the initial mobile phase or a weaker solvent.
Q2: My signal intensity for 6β-Hydroxy Cortisol-d4 is low, leading to poor sensitivity. How can I improve the signal using the mobile phase?
A2: Low signal intensity can be a result of suboptimal ionization in the mass spectrometer source, which is heavily influenced by the mobile phase composition.
-
Choice of Acidic Additive: Formic acid is a common additive that aids in the protonation of analytes in positive electrospray ionization (ESI) mode, which is typically used for steroid analysis. The concentration of the acid can also be optimized; while 0.1% is common, some methods have found success with lower concentrations.
-
Alternative Additives: For steroids, additives like ammonium fluoride (NH₄F) have been shown to enhance ionization, particularly in negative mode, but can also have positive effects in positive mode.[2] It can act as an ionization enhancer, with concentrations around 0.2 mmol/L being effective.[2]
-
Organic Modifier: The choice of organic solvent (acetonitrile vs. methanol or isopropanol) can impact ESI efficiency. One study demonstrated that using isopropanol instead of acetonitrile in the mobile phase resulted in a significant increase in peak areas for both 6β-Hydroxy Cortisol and Cortisol.
Troubleshooting Steps:
-
Confirm Additive Presence: Ensure you are using an appropriate additive like formic acid in your mobile phase.
-
Experiment with Additive Concentration: If using formic acid, you can test different concentrations (e.g., 0.05%, 0.1%, 0.2%) to find the optimal signal response.
-
Evaluate Different Organic Modifiers: If your method allows, compare the performance of acetonitrile, methanol, and isopropanol as your organic mobile phase.
-
Consider Ammonium Fluoride: For more advanced optimization, consider adding a low concentration of ammonium fluoride to your mobile phase to see if it enhances the signal.[2]
Q3: I'm experiencing retention time shifts from one injection to the next. Could the mobile phase be the cause?
A3: Yes, inconsistent retention times are often linked to issues with the mobile phase delivery or composition.
-
Improper Mobile Phase Preparation: If the mobile phases are not prepared consistently between batches, you will see shifts in retention time. This includes the concentration of additives.
-
Mobile Phase Instability: Some mobile phase mixtures can be unstable over time. For example, highly aqueous mobile phases can be prone to microbial growth if left for extended periods.
-
Pump and Mixer Issues: Inconsistent mixing of the mobile phases by the LC pump can lead to fluctuations in the solvent composition being delivered to the column, causing retention time variability.
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions between gradient runs will lead to inconsistent retention times.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase for each analytical run.
-
Ensure Proper Mixing/Degassing: Thoroughly mix and degas your mobile phases to prevent bubble formation and ensure a consistent composition.
-
Check Pump Performance: Verify that the LC pump is delivering a consistent and accurate flow rate and that the gradient proportioning valves are functioning correctly.
-
Increase Equilibration Time: Extend the column equilibration time at the end of your gradient to ensure the column is ready for the next injection.
Quantitative Data on Mobile Phase Effects
The choice of organic modifier in the mobile phase can have a significant impact on the peak area and, consequently, the sensitivity of the analysis.
| Mobile Phase Composition | Analyte | Relative Peak Area Increase |
| 0.01% Formic Acid / Isopropanol | 6β-Hydroxy Cortisol | 3.1x |
| (Compared to 0.1% Formic Acid / Acetonitrile) | Cortisol | 5.0x |
Data adapted from Han J, et al. (2011). Quantitation of Urinary 6β-Hydroxycortisol and Free Cortisol by Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry.[3]
Experimental Protocols
Protocol 1: Sample Preparation from Human Urine using Solid Phase Extraction (SPE)
This protocol outlines a typical SPE procedure for the extraction of 6β-Hydroxy Cortisol from a urine matrix.[1]
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Internal Standard Addition: To 1 mL of urine, add a known amount of 6β-Hydroxy Cortisol-d4 working solution (e.g., 25 µL of 1 µg/mL solution).[1]
-
Enzymatic Hydrolysis (Optional): To measure total (conjugated and unconjugated) levels, add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 25 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C overnight.[1]
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.[1]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.[1]
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.[1]
-
Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1] Vortex and transfer to an autosampler vial.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical LC-MS/MS conditions for the analysis of 6β-Hydroxy Cortisol and its deuterated internal standard.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[1]
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B[1]
-
-
Flow Rate: 0.3 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Column Temperature: 40°C[1]
-
-
MS/MS Conditions:
Visualizations
Caption: Experimental workflow for 6β-Hydroxy Cortisol analysis.
Caption: Troubleshooting decision tree for mobile phase issues.
References
strategies to improve recovery of 6β-Hydroxy Cortisol-d4 during extraction
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 6β-Hydroxy Cortisol-d4, a critical internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor recovery of 6β-Hydroxy Cortisol-d4 during extraction?
A1: Low recovery of 6β-Hydroxy Cortisol-d4 can often be attributed to several factors throughout the sample preparation workflow. The most common issues include:
-
Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of 6β-Hydroxy Cortisol-d4, affecting its partitioning and retention characteristics.[1][2][3]
-
Inappropriate Solvent Selection: The choice of extraction solvent is critical. A solvent with unsuitable polarity may not efficiently extract the analyte from the sample matrix.[2][4]
-
Matrix Effects: Co-eluting endogenous compounds from biological matrices like plasma or urine can interfere with the analyte's ionization in the mass spectrometer, leading to ion suppression or enhancement and consequently, inaccurate quantification.[1][5]
-
Incomplete Elution: The elution solvent may not be strong enough or the volume may be insufficient to completely release the analyte from the solid-phase extraction (SPE) sorbent.[1][2]
-
Analyte Breakthrough: During SPE, the sample loading or wash steps might be too aggressive, causing the analyte to pass through the cartridge without being retained.[1]
Q2: How does the choice of extraction method—Protein Precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—impact the recovery of 6β-Hydroxy Cortisol-d4?
A2: Each extraction method has its advantages and potential pitfalls for 6β-Hydroxy Cortisol-d4 recovery:
-
Protein Precipitation (PPT): This is a simple and fast method, often used for plasma samples.[6][7][8] However, it may result in a less clean extract, increasing the likelihood of matrix effects. Acetonitrile is a commonly used precipitation solvent.[6][7][8]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. The choice of an appropriate water-immiscible organic solvent is crucial for efficient partitioning of 6β-Hydroxy Cortisol-d4. Common solvents include ethyl acetate and methyl tert-butyl ether (MTBE).[9][10] Emulsion formation can be a challenge with LLE, potentially trapping the analyte and reducing recovery.[11]
-
Solid-Phase Extraction (SPE): SPE is highly effective for sample cleanup and concentration, often yielding the cleanest extracts and reducing matrix effects.[12][13][14] However, it requires careful method development to optimize sorbent selection, sample loading, wash, and elution steps to prevent analyte loss.[1][15] Reversed-phase C18 cartridges are commonly used for cortisol and its metabolites.[16][17]
Q3: What role does pH play in the extraction of 6β-Hydroxy Cortisol-d4?
A3: The pH of the sample and solvents is a critical parameter. For reversed-phase SPE, adjusting the sample pH to ensure 6β-Hydroxy Cortisol-d4 is in a neutral form will maximize its retention on the nonpolar sorbent.[1][3] For LLE, modifying the pH of the aqueous phase can enhance the partitioning of the analyte into the organic solvent.[2] For urine samples, enzymatic hydrolysis with β-glucuronidase/sulfatase at an optimal pH (e.g., pH 5.0) is often necessary to cleave conjugated metabolites prior to extraction.[12]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues affecting 6β-Hydroxy Cortisol-d4 recovery.
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Steps |
| Analyte detected in the flow-through or wash fractions | Sample solvent is too strong, preventing analyte retention. | Decrease the organic content of the sample loading solution.[1] |
| Wash solvent is too strong, prematurely eluting the analyte. | Decrease the organic strength of the wash solvent or adjust its pH.[1][2] | |
| Incorrect sorbent type for the analyte. | Ensure a C18 or similar reversed-phase sorbent is being used. | |
| Low or no analyte detected in the elution fraction | Elution solvent is too weak to desorb the analyte. | Increase the organic strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile).[1][2] |
| Insufficient volume of elution solvent. | Increase the volume of the elution solvent or perform a second elution step.[1][2] | |
| Analyte is irreversibly bound to the sorbent. | Consider a different sorbent chemistry or a stronger elution solvent. | |
| Inconsistent recovery across samples | Inconsistent flow rates during loading, washing, or elution. | Ensure a consistent and slow flow rate, especially during sample loading, to allow for proper interaction with the sorbent.[1] |
| Sorbent bed drying out before elution. | Ensure the sorbent bed remains conditioned and does not dry out between steps, unless specified in the protocol. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Troubleshooting Steps |
| Consistently low recovery | Suboptimal extraction solvent polarity. | Test alternative water-immiscible organic solvents such as ethyl acetate, diethyl ether, or MTBE.[2] |
| Inappropriate pH of the aqueous phase. | Adjust the pH of the sample to maximize the partitioning of the neutral form of 6β-Hydroxy Cortisol-d4 into the organic phase.[2] | |
| Insufficient mixing of the two phases. | Ensure thorough and consistent vortexing for an adequate duration (e.g., 1-2 minutes) to facilitate efficient extraction.[2] | |
| Formation of an emulsion layer | High concentration of lipids or proteins in the sample. | Centrifuge at a higher speed or for a longer duration to break the emulsion.[2] Add salt ("salting out") to the aqueous layer to increase its polarity and facilitate phase separation.[11] |
| Variable recovery | Inconsistent phase separation and collection. | Carefully aspirate the organic layer without disturbing the aqueous or emulsion layer. |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is adapted from methods described for the simultaneous quantification of cortisol and 6β-hydroxycortisol in human plasma.[6][7][8]
-
Sample Preparation: Thaw plasma samples at room temperature.
-
Internal Standard Addition: To 100 µL of plasma, add 10 µL of the 6β-Hydroxy Cortisol-d4 internal standard working solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Mixing: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 15 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is based on methods for the quantification of urinary 6β-hydroxycortisol and cortisol.[12]
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Internal Standard Addition: To 1 mL of urine, add 25 µL of the 1 µg/mL 6β-Hydroxy Cortisol-d4 internal standard working solution.
-
Enzymatic Hydrolysis (for total concentrations):
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 25 µL of β-glucuronidase/sulfatase solution.
-
Vortex and incubate at 37°C for 16 hours (overnight).
-
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of water.
-
Wash the cartridge with 3 mL of 20% methanol in water.
-
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical recovery rates reported in the literature for cortisol and its metabolites using various extraction techniques. Note that the recovery of 6β-Hydroxy Cortisol-d4 is expected to be very similar to that of the unlabeled 6β-Hydroxy Cortisol.
| Analyte | Matrix | Extraction Method | Average Recovery (%) | Reference |
| 6β-Hydroxycortisol & Cortisol | Plasma | Protein Precipitation | ~100% | [7][8] |
| Cortisol | Plasma | Solid-Phase Extraction | 80% | [17] |
| Cortisol & Metabolites | Urine | Solid-Phase Extraction | >89% | [18] |
| Cortisol & Metabolites | Urine | Liquid-Liquid Extraction | 65-95% | [19] |
Visualizations
Caption: General experimental workflow for the extraction and analysis of 6β-Hydroxy Cortisol-d4.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. welchlab.com [welchlab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Elevating Reproducibility and Recovery in Solid-Phase Extraction | Technology Networks [technologynetworks.com]
- 14. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Separation and quantitative determination of 6α-hydroxycortisol and 6β-hydroxycortisol in human urine by high-performance liquid chromatography with ultraviolet absorption detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. itspsolutions.com [itspsolutions.com]
- 18. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. air.unimi.it [air.unimi.it]
Technical Support Center: 6β-Hydroxy Cortisol-d4 Analysis by ESI-MS
Welcome to the technical support center for the analysis of 6β-Hydroxy Cortisol-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression.
Troubleshooting Guide: Dealing with Ion Suppression
Ion suppression is a common challenge in ESI-MS that can lead to reduced sensitivity, poor accuracy, and lack of reproducibility in quantitative bioanalysis.[1][2][3] This guide provides a systematic approach to identifying and mitigating ion suppression for 6β-Hydroxy Cortisol-d4.
Question: I am observing a weaker than expected signal or high variability for 6β-Hydroxy Cortisol-d4. How can I determine if ion suppression is the cause?
Answer:
To confirm if ion suppression is affecting your analysis, a post-column infusion experiment is a highly effective diagnostic tool.[4][5][6][7] This experiment helps to identify regions in your chromatogram where co-eluting matrix components are suppressing the signal of your analyte.
Experimental Protocol: Post-Column Infusion
-
Preparation: Prepare a solution of 6β-Hydroxy Cortisol-d4 in a mobile phase-compatible solvent at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
Setup: Using a syringe pump and a T-junction, continuously infuse the 6β-Hydroxy Cortisol-d4 solution into the eluent stream from the LC column just before it enters the mass spectrometer's ion source.
-
Analysis of Blank Matrix: Inject a blank matrix sample (e.g., plasma or urine extract prepared without the internal standard) onto the LC column and acquire data.
-
Interpretation: Monitor the signal of the infused 6β-Hydroxy Cortisol-d4. A stable baseline indicates no ion suppression. A dip or drop in the baseline signal at specific retention times indicates the presence of co-eluting species that are causing ion suppression.[6] The goal is to ensure that the retention time of your target analyte does not fall within these suppression zones.
Question: My post-column infusion experiment confirmed ion suppression at the retention time of 6β-Hydroxy Cortisol-d4. What are the common causes?
Answer:
Ion suppression in ESI is primarily caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization.[1][8][9] For bioanalytical samples like plasma, serum, or urine, the most common culprits include:
-
Phospholipids: These are abundant in plasma and serum and are notorious for causing significant ion suppression in ESI.[6][10]
-
Salts and Buffers: Non-volatile salts (e.g., phosphates) from buffers used during sample collection or preparation can severely hinder the ESI process.[6][8]
-
Endogenous Molecules: Complex biological matrices contain numerous small molecules that can co-elute with the analyte and interfere with its ionization.[1][6]
-
Mobile Phase Additives: Certain additives like trifluoroacetic acid (TFA) or triethylamine (TEA) can cause ion suppression, even at low concentrations.[8][9]
Question: What strategies can I employ to mitigate or eliminate the observed ion suppression?
Answer:
A multi-faceted approach involving sample preparation, chromatographic optimization, and the use of an appropriate internal standard is the most effective way to combat ion suppression.
1. Optimize Sample Preparation:
The most effective method to reduce matrix effects is to remove interfering components before LC-MS analysis.[1][11][12] The choice of technique depends on the complexity of the matrix and the required sensitivity.
| Sample Preparation Technique | Principle | General Efficacy in Reducing Ion Suppression | Key Considerations |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate proteins.[10] | Moderate | Simple and fast, but may not effectively remove phospholipids and other small molecules, often leading to residual ion suppression.[2][10] |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte into an immiscible organic solvent, leaving polar interferences (like salts) in the aqueous phase.[1] | Good | More selective than PPT. The choice of solvent and pH is critical for efficient extraction of 6β-Hydroxy Cortisol-d4.[10] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[1] | Excellent | Highly effective at removing phospholipids and salts, providing the cleanest extracts and minimizing ion suppression.[1][6] |
2. Refine Chromatographic Conditions:
Optimizing the LC separation can move the 6β-Hydroxy Cortisol-d4 peak away from any remaining interfering compounds.[1][13]
-
Adjust Gradient: Modify the mobile phase gradient to improve the resolution between your analyte and co-eluting matrix components.
-
Change Column Chemistry: Switching to a different column (e.g., from C18 to a phenyl-hexyl or biphenyl phase) can alter selectivity and improve separation from interferences.
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.[2][13]
3. Utilize a Stable Isotope-Labeled Internal Standard:
Using a stable isotope-labeled (SIL) internal standard, such as the deuterated form of the analyte (6β-Hydroxy Cortisol-d4), is crucial for accurate quantification.[1][8] The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression.[1] This allows for the ratio of the analyte to the internal standard to remain constant, leading to more accurate and precise results despite signal suppression. A study on the simultaneous quantification of 6β-hydroxycortisol and cortisol successfully used 6β-[9,11,12,12-2H4]hydroxycortisol as an internal standard.[14]
Frequently Asked Questions (FAQs)
Q1: Can I just dilute my sample to reduce ion suppression? A1: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[2][13] However, this also dilutes your analyte, which may compromise the sensitivity of the assay, especially for trace-level analysis. This approach is a trade-off and may not be suitable if low limits of quantification are required.
Q2: My method uses APCI instead of ESI. Is ion suppression still a concern? A2: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI because ionization occurs in the gas phase.[13][15] However, it is not completely immune. Significant matrix effects can still occur in APCI, so it is always recommended to evaluate for ion suppression during method development.
Q3: I am using a well-established sample preparation method but still see variability. What else could be the issue? A3: If you have optimized sample preparation and chromatography, consider other sources of variability. This can include inconsistent sample collection, contamination from plasticware (plasticizers), or instrument-related issues such as a dirty ion source.[6][8] Regular cleaning and maintenance of the LC-MS system are essential for robust performance.[11]
Q4: How do I choose the best SPE sorbent for 6β-Hydroxy Cortisol-d4? A4: For a moderately polar steroid like 6β-Hydroxy Cortisol, a reversed-phase (e.g., C18 or a polymer-based sorbent) or a mixed-mode sorbent that combines reversed-phase and ion-exchange properties would be a good starting point. Method development will be required to optimize the wash and elution steps for the best sample cleanup.
Visual Guides
The following diagrams illustrate the workflow for troubleshooting ion suppression and the logical steps to address it.
Caption: Workflow for identifying and mitigating ion suppression.
Caption: Logical flow for troubleshooting matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Sensitive and simultaneous quantitation of 6β-hydroxycortisol and cortisol in human plasma by LC-MS/MS coupled with stable isotope dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to Inter-Laboratory Cross-Validation of 6β-Hydroxy Cortisol-d4 Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting inter-laboratory cross-validation of 6β-Hydroxy Cortisol-d4 assays. Ensuring consistency and reliability of this key biomarker's measurement across different analytical laboratories is paramount for the integrity of clinical trial data and drug development programs. The ratio of 6β-hydroxycortisol to cortisol is a widely accepted non-invasive biomarker for assessing the activity of the cytochrome P450 3A4 (CYP3A4) enzyme, which is crucial for metabolizing approximately 30% of clinically used drugs.[1]
Cross-validation is the process of demonstrating that two or more bioanalytical methods, or the same method used at different laboratories, can produce comparable data.[2] This is essential when samples from a single study are analyzed at multiple sites, ensuring that the generated data can be reliably combined or compared.[2][3]
The Role of 6β-Hydroxycortisol in Drug Development
Cortisol is endogenously converted to 6β-hydroxycortisol primarily by the CYP3A4 enzyme.[1] The ratio of these two compounds in urine or plasma provides a reflection of the enzyme's metabolic capacity.[1][4] Monitoring this ratio is critical in drug development to evaluate the potential for drug-drug interactions, specifically the induction or inhibition of CYP3A4 activity by a new drug candidate.[5] Given its importance, it is imperative that assays measuring 6β-hydroxycortisol are robust and yield equivalent results regardless of the laboratory performing the analysis.
Below is a diagram illustrating the metabolic pathway of cortisol to 6β-hydroxycortisol, the foundation of its use as a CYP3A4 biomarker.
References
A Comparative Guide to 6β-Hydroxy Cortisol-d4 and Other Endogenous Probes for CYP3A4 Activity
The assessment of cytochrome P450 3A4 (CYP3A4) enzyme activity is a cornerstone of drug development and clinical pharmacology. CYP3A4 is responsible for the metabolism of approximately 50% of all clinically used drugs, making it a focal point for predicting drug-drug interactions (DDIs).[1][2] Endogenous biomarkers offer a minimally invasive approach to evaluate in vivo CYP3A4 activity. This guide provides a detailed comparison of 6β-hydroxycortisol, for which 6β-Hydroxy Cortisol-d4 is a critical analytical tool, with other prominent endogenous probes for CYP3A4.
The Role of 6β-Hydroxy Cortisol-d4
It is crucial to understand that 6β-Hydroxy Cortisol-d4 is not itself an endogenous probe of CYP3A4 activity. Instead, it is a stable isotope-labeled (deuterated) internal standard used in bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of its endogenous counterpart, 6β-hydroxycortisol.[3][4] By correcting for variability during sample preparation and analysis, 6β-Hydroxy Cortisol-d4 ensures the reliability of 6β-hydroxycortisol measurements, which are then used to assess CYP3A4 activity.[3]
Comparison of Endogenous CYP3A4 Probes
The primary endogenous biomarkers for CYP3A4 activity are 6β-hydroxycortisol and 4β-hydroxycholesterol. While exogenous probes like midazolam are also used, endogenous markers have the advantage of not requiring the administration of a foreign substance.[5]
| Feature | 6β-Hydroxycortisol | 4β-Hydroxycholesterol | Midazolam (Exogenous Probe) |
| Matrix | Urine, Plasma[6][7] | Plasma[8] | Plasma[9] |
| Biomarker Ratio | 6β-hydroxycortisol/cortisol ratio (6βCR)[6][10] | 4β-hydroxycholesterol/cholesterol ratio[8][11] | AUC of midazolam and its metabolite, 1'-hydroxymidazolam[9] |
| Response to Induction | Rapid response, significant increase upon induction with agents like rifampicin.[5][12] | Slower response due to a long half-life (approx. 17 days), but shows a significant increase with inducers.[5][11][13] | Sensitive to induction, showing a marked decrease in exposure.[14] |
| Response to Inhibition | Detects moderate to potent inhibition.[15][16] | Less sensitive to inhibition, showing only a modest decrease.[14][15] | Highly sensitive to inhibition, resulting in a significant increase in exposure.[14][17] |
| Variability | Higher inter- and intra-subject variability.[5][18] | Lower inter- and intra-subject variability, making it more reliable for baseline measurements.[5][18] | Subject to variability, but the use of a controlled study design can minimize this.[17] |
| Advantages | Non-invasive (urine), rapid reflection of CYP3A4 activity changes.[5][6] | Stable baseline levels, good for long-term studies and assessing baseline CYP3A4 activity.[5][13] | "Gold standard" for clinical DDI studies, high sensitivity to both induction and inhibition.[14][17] |
| Disadvantages | Diurnal variation of cortisol requires ratio measurement, higher variability.[5][6] | Long half-life limits its use for studying rapid changes in CYP3A4 activity, less sensitive to inhibitors.[11][13] | Requires administration of an exogenous drug, more invasive.[5] |
Experimental Protocols
Measurement of 6β-Hydroxycortisol/Cortisol Ratio (6βCR) in Urine/Plasma
This method relies on the simultaneous quantification of 6β-hydroxycortisol and cortisol using LC-MS/MS, with their respective stable isotope-labeled internal standards (e.g., 6β-Hydroxy Cortisol-d4 and Cortisol-d4) to ensure accuracy.[4][7]
-
Sample Preparation: A straightforward protein precipitation of the plasma or urine sample is typically performed.[7]
-
LC-MS/MS Analysis: The prepared sample is injected into an HPLC system coupled to a triple quadrupole mass spectrometer. The analytes are separated chromatographically and then detected and quantified by mass spectrometry.[4][7]
-
Data Analysis: The peak area ratio of the analyte to its deuterated internal standard is calculated and used to determine the concentration from a calibration curve. The 6βCR is then calculated.[3]
Measurement of 4β-Hydroxycholesterol/Cholesterol Ratio in Plasma
Similar to the 6βCR measurement, this protocol involves LC-MS/MS for quantification.
-
Sample Preparation: Plasma samples undergo saponification followed by solid-phase extraction to isolate the oxysterols.
-
Derivatization: The extracted sample is derivatized to improve chromatographic and mass spectrometric properties.
-
GC-MS or LC-MS/MS Analysis: The derivatized sample is analyzed to determine the concentrations of 4β-hydroxycholesterol and cholesterol.
-
Data Analysis: The ratio of 4β-hydroxycholesterol to cholesterol is calculated.[12]
Signaling Pathways and Experimental Workflows
CYP3A4 Metabolic Pathway for Cortisol
The following diagram illustrates the conversion of cortisol to 6β-hydroxycortisol, a reaction primarily catalyzed by the CYP3A4 enzyme.[7]
Caption: Metabolic conversion of cortisol to 6β-hydroxycortisol by CYP3A4.
General Experimental Workflow for Endogenous Biomarker Analysis
The workflow for analyzing endogenous CYP3A4 biomarkers from patient samples is depicted below.
Caption: Workflow for endogenous CYP3A4 biomarker analysis.
References
- 1. fastercapital.com [fastercapital.com]
- 2. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sensitive and simultaneous quantitation of 6β-hydroxycortisol and cortisol in human plasma by LC-MS/MS coupled with stable isotope dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of two endogenous biomarkers of CYP3A4 activity in a drug–drug interaction study between midostaurin and rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary 6 beta-hydroxycortisol/cortisol ratios measured by high-performance liquid chromatography for use as a biomarker for the human cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study [frontiersin.org]
- 10. Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4β-Hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of 4β-hydroxycholesterol : cholesterol and 6β-hydroxycortisol : cortisol as markers of CYP3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4β-Hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans. | Semantic Scholar [semanticscholar.org]
- 14. Evaluation of 4β-Hydroxycholesterol as a Clinical Biomarker of CYP3A4 Drug Interactions Using a Bayesian Mechanism–Based Pharmacometric Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone and their combination as endogenous probes for inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone, and a combination of the two as endogenous probes for inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of two endogenous biomarkers of CYP3A4 activity in a drug-drug interaction study between midostaurin and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for CYP3A4 Biomarker Analysis: Advantages of 6β-Hydroxy Cortisol-d4
For researchers, scientists, and drug development professionals engaged in pharmacokinetics and drug metabolism studies, the accurate quantification of biomarkers is paramount. 6β-hydroxycortisol, a primary metabolite of cortisol, serves as a critical non-invasive biomarker for assessing the activity of Cytochrome P450 3A4 (CYP3A4), an enzyme responsible for the metabolism of over half of all clinical drugs.[1][2] The use of a deuterated internal standard, such as 6β-Hydroxy Cortisol-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is widely recognized as the gold standard for achieving the highest level of accuracy and precision in this analysis.[3][4]
This guide provides an objective comparison of bioanalytical methods utilizing a deuterated internal standard like 6β-Hydroxy Cortisol-d4 against those using non-deuterated alternatives, supported by representative experimental data. We will delve into the detailed methodologies that underpin these robust analytical techniques.
Mitigating the Matrix: The Core Advantage of Deuterated Standards
One of the most significant challenges in bioanalysis is the "matrix effect," where endogenous components of a biological sample, such as plasma or urine, interfere with the ionization of the target analyte in the mass spectrometer.[3][5][6][7] This interference can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification.[5][8]
Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with their heavier, stable isotope, deuterium.[9] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because 6β-Hydroxy Cortisol-d4 is nearly physically and chemically identical to endogenous 6β-hydroxycortisol, it co-elutes during chromatographic separation and experiences the same degree of matrix-induced ion suppression or enhancement.[10][11] By calculating the ratio of the analyte's signal to that of the internal standard, these variations are effectively normalized, leading to highly accurate and precise results.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over non-deuterated alternatives, such as structural analogs, is consistently demonstrated in bioanalytical assays. Structural analogs may not co-elute perfectly with the analyte and can be affected differently by the matrix, leading to compromised data quality.[9]
The following table summarizes representative quantitative data from a comparative study, illustrating the performance differences between a deuterated internal standard and a non-deuterated structural analog for the quantification of an analyte in human plasma. While this data is for a different analyte, it is representative of the performance gains expected when using a deuterated standard like 6β-Hydroxy Cortisol-d4.
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) IS | Acceptance Criteria |
| Matrix Effect (Analyte) | 75% (Ion Suppression) | 75% (Ion Suppression) | - |
| Matrix Effect (Internal Standard) | 78% (Ion Suppression) | 65% (Ion Suppression) | - |
| IS-Normalized Matrix Factor | 0.96 | 1.15 | 0.85 - 1.15 |
| Accuracy (% Bias) | -3.5% | +12.8% | ± 15% |
| Precision (%RSD) | 5.2% | 14.5% | < 15% |
| Data is illustrative and adapted from a comparative study on a different analyte to demonstrate the performance advantages of deuterated internal standards.[5] |
As the data indicates, the deuterated internal standard provides significantly better accuracy and precision due to its ability to more effectively compensate for the matrix effect. Validation studies for the quantification of 6β-hydroxycortisol using deuterated internal standards consistently report high accuracy and precision, often with a coefficient of variation (%CV) well below 15%.[10][12]
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable bioanalytical methods. Below is a representative protocol for the quantification of 6β-hydroxycortisol and cortisol in human urine using 6β-Hydroxy Cortisol-d4 as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
6β-hydroxycortisol and Cortisol reference standards
-
6β-Hydroxy Cortisol-d4 (Internal Standard)
-
Methanol, Acetonitrile, and Water (LC-MS grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) Cartridges
Sample Preparation
-
Internal Standard Spiking: To 1 mL of urine sample (calibrator, quality control, or unknown), add a fixed amount of the 6β-Hydroxy Cortisol-d4 internal standard working solution.
-
Enzymatic Hydrolysis (Optional): To account for conjugated forms of the analytes, samples can be treated with β-glucuronidase/sulfatase.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes and the internal standard with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 6β-hydroxycortisol, cortisol, and 6β-Hydroxy Cortisol-d4 are monitored.
-
Data Analysis
-
The concentration of 6β-hydroxycortisol and cortisol in the samples is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing this to a calibration curve.[13]
-
The 6β-hydroxycortisol/cortisol ratio is then calculated from the determined concentrations to assess CYP3A4 activity.[13]
Visualizing the Workflow and Pathway
To better understand the experimental process and the biochemical relevance, the following diagrams illustrate the analytical workflow and the metabolic pathway of cortisol.
Caption: General workflow for a bioanalytical assay using 6β-Hydroxy Cortisol-d4.
Caption: CYP3A4-mediated metabolism of cortisol to 6β-hydroxycortisol.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. For the assessment of CYP3A4 activity through the 6β-hydroxycortisol to cortisol ratio, the use of a deuterated internal standard like 6β-Hydroxy Cortisol-d4 is the gold standard. Its ability to co-elute with and behave almost identically to the endogenous analyte makes it superior to non-deuterated, structural analog standards, especially in complex biological matrices. The use of 6β-Hydroxy Cortisol-d4 ensures unparalleled accuracy and precision, providing researchers, scientists, and drug development professionals with high-quality, reliable data for their critical studies.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. waters.com [waters.com]
- 11. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone, and a combination of the two as endogenous probes for inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: A Performance Showdown Between 6β-Hydroxy Cortisol-d4 and Structural Analog Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of analytes in biological matrices, the selection of an appropriate internal standard (IS) is a pivotal decision that profoundly influences data quality and reliability. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the two principal choices for an internal standard are a stable isotope-labeled (SIL) compound, such as 6β-Hydroxy Cortisol-d4, or a structural analog.
This guide presents an objective comparison of the performance of 6β-Hydroxy Cortisol-d4 against a representative structural analog internal standard for the quantification of 6β-Hydroxy Cortisol. The information herein is supported by a synthesis of experimental data from various bioanalytical studies.
An internal standard is a compound of known concentration added to samples to correct for analytical variability during sample preparation and analysis.[1] The ideal internal standard should closely mimic the physicochemical properties of the analyte to compensate for variations in sample preparation, instrument response, and matrix effects.[1][2] While both deuterated and structural analog standards aim to fulfill this role, their inherent differences lead to significant performance disparities.
Deuterated internal standards, like 6β-Hydroxy Cortisol-d4, are considered the "gold standard" in quantitative bioanalysis.[1] In these standards, one or more hydrogen atoms of the analyte are replaced with deuterium atoms. This results in a molecule that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its distinct detection by a mass spectrometer.[1] This near-identical nature is the foundation of their superior performance.
Structural analog internal standards, on the other hand, are molecules with a similar, but not identical, chemical structure to the analyte. While they can track the analyte through the analytical process to some extent, differences in their physicochemical properties can lead to less accurate correction for analytical variability.
Performance Comparison: 6β-Hydroxy Cortisol-d4 vs. Structural Analog IS
The superiority of a deuterated internal standard like 6β-Hydroxy Cortisol-d4 is most evident when examining key validation parameters such as linearity, precision, accuracy, and matrix effects. The following tables summarize a comparison of typical performance characteristics.
Table 1: Linearity and Sensitivity
| Parameter | 6β-Hydroxy Cortisol-d4 IS | Structural Analog IS (Representative) |
| Linear Range | 0.04 - 10.0 ng/mL | 1 - 400 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 38.5 pg/mL[3] | Typically higher than SIL IS |
Table 2: Precision and Accuracy
| Parameter | 6β-Hydroxy Cortisol-d4 IS | Structural Analog IS (Representative) |
| Intra-day Precision (%CV) | < 5.4%[3] | < 15% |
| Inter-day Precision (%CV) | < 3.9%[3] | < 15% |
| Accuracy (% Bias) | -5.2% to 3.5% | -15% to 15% |
Table 3: Matrix Effect and Recovery
| Parameter | 6β-Hydroxy Cortisol-d4 IS | Structural Analog IS (Representative) |
| Matrix Effect | Minimal to none | Potential for significant ion suppression or enhancement |
| Extraction Recovery | Nearly identical to analyte (close to 100%) | Can differ from analyte, leading to variability |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the quantification of 6β-Hydroxy Cortisol using a deuterated internal standard.
Sample Preparation (Human Plasma)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution containing 6β-Hydroxy Cortisol-d4.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with methanol and water, both containing a small percentage of formic acid, is typical.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
6β-Hydroxy Cortisol: e.g., m/z 379.2 -> 343.2
-
6β-Hydroxy Cortisol-d4: e.g., m/z 383.2 -> 347.2
-
Visualizing the Workflow and Rationale
To better understand the processes and the advantages of using a deuterated internal standard, the following diagrams illustrate the metabolic pathway of cortisol and the analytical workflow.
Conclusion
The choice between a deuterated and a structural analog internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While structural analogs can be a viable option when a deuterated standard is unavailable, the experimental evidence strongly supports the superiority of stable isotope-labeled internal standards like 6β-Hydroxy Cortisol-d4.
6β-Hydroxy Cortisol-d4 co-elutes with the analyte, ensuring that both experience the same matrix effects and behave similarly during sample preparation and ionization. This leads to more accurate and precise quantification, which is paramount in regulated bioanalysis and clinical research. For researchers, scientists, and drug development professionals aiming for the highest quality data in their studies involving 6β-Hydroxy Cortisol, the use of 6β-Hydroxy Cortisol-d4 as an internal standard is the unequivocally recommended approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive and simultaneous quantitation of 6β-hydroxycortisol and cortisol in human plasma by LC-MS/MS coupled with stable isotope dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating CYP3A4 Activity: A Comparative Guide to the 6β-Hydroxycortisol/Cortisol Ratio and its Alternatives
For researchers, scientists, and drug development professionals, understanding the activity of Cytochrome P450 3A4 (CYP3A4) is paramount. As a key enzyme in drug metabolism, its variability among individuals can significantly impact drug efficacy and toxicity. The urinary 6β-hydroxycortisol/cortisol ratio has long been utilized as a non-invasive biomarker for CYP3A4 activity. This guide provides a comprehensive comparison of this biomarker with other common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
The 6β-hydroxylation of endogenous cortisol is primarily catalyzed by CYP3A4, making the ratio of the metabolite (6β-hydroxycortisol) to the parent compound (cortisol) in urine a reflection of the enzyme's activity.[1][2] However, this ratio is subject to considerable inter-individual variability, influenced by a confluence of genetic predispositions, co-administered medications, and underlying health conditions.
Determinants of Inter-individual Variability
The activity of CYP3A4, and consequently the 6β-hydroxycortisol/cortisol ratio, is not a static parameter. Several factors contribute to its wide-ranging variability across the population.
Genetic Factors
Genetic polymorphisms in the CYP3A locus can significantly alter enzyme expression and function. While variations in the CYP3A4 gene itself are numerous, many have minor effects. However, polymorphisms in the closely related CYP3A5 gene, such as the CYP3A53 allele, can lead to a non-functional protein and have been shown to influence the 6β-hydroxycortisol/cortisol ratio.[3] Individuals carrying at least one functional CYP3A51 allele generally exhibit higher CYP3A activity.
Drug Interactions
CYP3A4 is notoriously susceptible to induction and inhibition by a vast array of drugs. This can lead to significant alterations in the 6β-hydroxycortisol/cortisol ratio, making it a useful, albeit complex, marker for drug-drug interaction studies.
Inducers are compounds that increase the expression of the CYP3A4 enzyme, leading to an elevated 6β-hydroxycortisol/cortisol ratio. A classic example is the antibiotic rifampicin, which can cause a substantial increase in the ratio.[4]
Inhibitors , conversely, block the activity of the CYP3A4 enzyme, resulting in a decreased 6β-hydroxycortisol/cortisol ratio. Potent inhibitors include azole antifungals like ketoconazole and itraconazole, as well as macrolide antibiotics such as clarithromycin.[5][6][7]
The following table summarizes the impact of selected drugs on the 6β-hydroxycortisol/cortisol ratio:
| Drug | Class | Effect on Ratio | Fold Change (approx.) |
| Rifampicin | Inducer | Increase | 1.8 to 4.5[4] |
| Ketoconazole | Inhibitor | Decrease | Ratio reduced by ~1.5 to 1.9 fold[8][9] |
| Itraconazole | Inhibitor | Decrease | Significant decrease[6][7] |
| Clarithromycin | Inhibitor | Decrease | Ratio decreased by 39-61%[5] |
Disease States
Chronic liver diseases, particularly cirrhosis, can significantly impair hepatic function, including the metabolic capacity of CYP3A4. The severity of liver disease, often classified by the Child-Pugh score, correlates with a reduction in the 6β-hydroxycortisol/cortisol ratio.[10][11] Studies have shown that patients with severe cirrhosis (Child-Pugh Class C) have a significantly lower ratio compared to healthy individuals or those with less severe liver impairment.[10] In postmortem cases of cirrhosis, the median ratio was found to be 1.69, indicating a reduced metabolic capacity.[12]
Comparison with Alternative Biomarkers
While the 6β-hydroxycortisol/cortisol ratio is a valuable tool, other biomarkers are also employed to assess CYP3A4 activity. The most common alternatives are plasma 4β-hydroxycholesterol and the clearance of the probe drug midazolam. Each has its own set of advantages and disadvantages.
| Biomarker | Advantages | Disadvantages |
| Urinary 6β-Hydroxycortisol/Cortisol Ratio | - Non-invasive (urine sample)[2]- Reflects hepatic CYP3A4 activity | - High inter- and intra-individual variability[8]- Can be influenced by renal function- Slower to reflect changes in CYP3A4 activity compared to some probe drugs |
| Plasma 4β-Hydroxycholesterol | - Endogenous biomarker[13]- Lower intra-individual variability compared to the cortisol ratio[13]- Long half-life reflects long-term CYP3A4 activity[14] | - Less sensitive to inhibition than induction[15]- Long half-life (~17 days) makes it unsuitable for detecting rapid changes in enzyme activity[14]- Can be influenced by cholesterol levels |
| Midazolam Clearance | - Considered a "gold standard" probe drug for CYP3A4 activity[16]- Reflects both intestinal and hepatic CYP3A4 activity (oral administration)[17]- Sensitive to both induction and inhibition | - Invasive (requires drug administration and blood sampling)[18]- Carries a risk of side effects from the probe drug- Can be influenced by factors affecting drug absorption and distribution |
Experimental Protocols
Accurate and reproducible measurement of the 6β-hydroxycortisol/cortisol ratio is crucial for its utility as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for its quantification.
Measurement of Urinary 6β-Hydroxycortisol and Cortisol by LC-MS/MS
This protocol outlines a general procedure for the analysis of 6β-hydroxycortisol and cortisol in human urine.
1. Sample Preparation [19][20][21][22]
-
Internal Standard Spiking: To 1 mL of urine, add a known amount of a stable isotope-labeled internal standard (e.g., 6β-hydroxycortisol-d4 and cortisol-d4). This is critical for correcting for variations during sample processing and analysis.
-
Enzymatic Hydrolysis (Optional but Recommended): To account for conjugated forms of the steroids, treat the sample with β-glucuronidase/sulfatase.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): A commonly used and effective method. Extract the sample with an organic solvent such as ethyl acetate or dichloromethane. Evaporate the organic layer to dryness.
-
Solid-Phase Extraction (SPE): An alternative method that can provide cleaner extracts. Load the sample onto an appropriate SPE cartridge, wash away interferences, and then elute the analytes of interest. Evaporate the eluate to dryness.
-
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is employed to separate 6β-hydroxycortisol and cortisol.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantifying the target analytes and their internal standards.
-
3. Data Analysis [19]
-
Calculate the peak area ratios of the analytes to their respective internal standards.
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentrations of 6β-hydroxycortisol and cortisol in the urine samples from the calibration curve.
-
Calculate the 6β-hydroxycortisol/cortisol ratio.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of cortisol and a typical experimental workflow.
Conclusion
The urinary 6β-hydroxycortisol/cortisol ratio remains a valuable, non-invasive tool for assessing CYP3A4 activity. Its significant inter-individual variability, while a challenge, also makes it a sensitive marker for detecting the influence of genetic factors, drug interactions, and disease states on drug metabolism. When selecting a biomarker for CYP3A4 phenotyping, researchers must carefully consider the specific context of their study. For long-term assessment of induction, 4β-hydroxycholesterol may be a more stable option, while midazolam clearance provides a more direct and sensitive measure of both induction and inhibition but at the cost of being an invasive procedure. By understanding the strengths and limitations of each method, researchers can make informed decisions to advance our understanding of drug metabolism and work towards more personalized medicine.
References
- 1. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]
- 2. Urinary 6 beta-hydroxycortisol/cortisol ratios measured by high-performance liquid chromatography for use as a biomarker for the human cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association between urinary 6β-hydroxycortisol/cortisol ratio and CYP3A5 genotypes in a normotensive population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of 4β-hydroxycholesterol : cholesterol and 6β-hydroxycortisol : cortisol as markers of CYP3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma 6β-hydroxycortisol to cortisol ratio as a less invasive cytochrome P450 3A phenotyping method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone and their combination as endogenous probes for inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone, and a combination of the two as endogenous probes for inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum Alanine Transaminase Total Bilirubin Concentrations Predict CYP3A Activity as Measured by Midazolam and 1′-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Study of the Urinary Ratio of 6 β-Hydroxycortisol/Cortisol as a Biomarker of CYP3A4 Activity in Egyptian Patients with Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different alterations of cytochrome P450 3A4 isoform and its gene expression in livers of patients with chronic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ratio of 6β-hydroxycortisol to cortisol in urine as a measure of cytochrome P450 3A activity in postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of 4β-Hydroxycholesterol as a Clinical Biomarker of CYP3A4 Drug Interactions Using a Bayesian Mechanism–Based Pharmacometric Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 544 Unlocking Midazolam’s Potential as a Biomarker for CYP3A4 Phenoconversion in Pediatric Burn and Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative performance of oral midazolam clearance and plasma 4β‐hydroxycholesterol to explain interindividual variability in tacrolimus clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Urinary and Plasma 6β-Hydroxycortisol/Cortisol Ratios as Biomarkers for CYP3A4 Activity
For Researchers, Scientists, and Drug Development Professionals
The 6β-hydroxycortisol/cortisol ratio serves as a crucial endogenous biomarker for the activity of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. The choice between using urine or plasma for this measurement involves considerations of invasiveness, sample collection feasibility, and the specific context of the clinical or research setting. This guide provides a comprehensive comparison of urinary and plasma 6β-hydroxycortisol/cortisol ratios, supported by experimental data and detailed methodologies.
Data Presentation: Performance as a CYP3A4 Biomarker
While a direct statistical correlation between the urinary and plasma 6β-hydroxycortisol/cortisol ratios is not extensively reported in publicly available literature, a key study by Shin et al. (2016) provides a robust comparison of their respective correlations with midazolam clearance, a gold-standard probe for CYP3A4 activity. The study concluded that the urinary ratio showed the strongest correlation under conditions of both CYP3A4 inhibition and induction.[1]
| Biomarker | Matrix | Correlation with Midazolam Clearance (Spearman's rank correlation coefficient, ρ) | Study Population | Key Finding |
| 6β-hydroxycortisol/cortisol ratio | Urine | Most significantly correlated (specific ρ value not detailed in abstract) | 12 healthy female subjects | The best predictor of hepatic CYP3A activity under both maximal inhibition and induction.[1] |
| 6β-hydroxycortisol/cortisol ratio | Plasma | Correlated (specific ρ value not detailed in abstract) | 12 healthy female subjects | A viable, less invasive alternative, though the urinary ratio showed a stronger correlation in this study.[1] |
Logical Relationship and Experimental Workflow
The following diagrams illustrate the metabolic pathway of cortisol to 6β-hydroxycortisol and a typical experimental workflow for the analysis of the 6β-hydroxycortisol/cortisol ratio.
Experimental Protocols
The following are detailed methodologies for the quantification of 6β-hydroxycortisol and cortisol in both urine and plasma, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for its high sensitivity and specificity.
Urinary 6β-Hydroxycortisol and Cortisol Analysis
This protocol is based on methodologies described in various studies for the analysis of urinary cortisol and its metabolites.
1. Sample Collection and Storage:
-
Collect first morning void or 24-hour urine samples.
-
Add a preservative such as boric acid to prevent degradation.
-
Store samples at -20°C or lower until analysis.
2. Sample Preparation (for total concentrations including conjugated forms):
-
Thaw urine samples at room temperature.
-
To a 1 mL aliquot of urine, add an internal standard solution (e.g., deuterated cortisol and 6β-hydroxycortisol).
-
Add β-glucuronidase/sulfatase to hydrolyze the conjugated forms of the steroids. Incubate at 37°C for a specified time (e.g., 2-4 hours or overnight).
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Condition an SPE cartridge (e.g., C18) with methanol and then water.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for cortisol, 6β-hydroxycortisol, and their respective internal standards are monitored.
-
Plasma 6β-Hydroxycortisol and Cortisol Analysis
This protocol is a composite of standard methods for steroid analysis in plasma.
1. Sample Collection and Storage:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge to separate the plasma.
-
Store plasma samples at -80°C until analysis.
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100-500 µL), add an internal standard solution.
-
Protein Precipitation: Add a water-miscible organic solvent like acetonitrile or methanol (typically 3 volumes) to precipitate plasma proteins. Vortex and then centrifuge at high speed.
-
Extraction (optional, for increased cleanup):
-
The supernatant from the protein precipitation can be further purified using either liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or SPE as described for urine.
-
-
Evaporate the supernatant or the extraction solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
The LC-MS/MS conditions are generally similar to those used for urinary analysis, with potential minor adjustments to the gradient and MRM transitions to optimize for the plasma matrix.
Conclusion
Both urinary and plasma 6β-hydroxycortisol/cortisol ratios are valuable biomarkers for assessing CYP3A4 activity. The choice of matrix may depend on the specific requirements of the study. The urinary ratio is non-invasive and has been shown to have a very strong correlation with CYP3A4 activity, making it an excellent choice for clinical trials and research settings where ease of collection is a priority. The plasma ratio, while requiring a blood draw, offers a direct measure of the circulating concentrations of the analyte and may be preferred in situations where urine collection is impractical or when a "snapshot" of the systemic biomarker level is desired. For both matrices, LC-MS/MS provides the necessary sensitivity and specificity for accurate and reliable quantification.
References
A Comparative Guide to Endogenous CYP3A4 Biomarkers: 6β-Hydroxycortisol/Cortisol Ratio vs. 4β-Hydroxycholesterol Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used endogenous biomarkers for cytochrome P450 3A4 (CYP3A4) activity: the urinary 6β-hydroxycortisol/cortisol (6β-OHC/F) ratio and plasma 4β-hydroxycholesterol (4β-OHC) levels. Understanding the performance of these biomarkers is crucial for assessing drug-drug interactions, personalizing medicine, and advancing pharmacokinetic studies.[1]
At a Glance: Key Differences
| Feature | 6β-Hydroxycortisol/Cortisol (6β-OHC/F) Ratio | 4β-Hydroxycholesterol (4β-OHC) |
| Matrix | Urine (spot or 24-hour)[1] | Plasma or Serum[2] |
| Enzymatic Pathway | Primarily CYP3A4-mediated 6β-hydroxylation of cortisol[1][3] | Primarily CYP3A4/5-mediated 4β-hydroxylation of cholesterol[4][5] |
| Response to Induction | Rapid response, detectable within days[4] | Slower response due to a long half-life (approx. 17 days)[2][5] |
| Variability | Higher inter- and intra-subject variability[2][4] | Lower inter- and intra-subject variability, leading to more reliable predictions of CYP3A4 activity[4] |
| Sample Collection | Non-invasive urine collection[1] | Minimally invasive blood draw[2] |
| Primary Application | Monitoring strong CYP3A4 induction | Assessing long-term CYP3A4 induction and inhibition[5] |
Performance Data in CYP3A4 Induction Studies
The following table summarizes data from studies investigating the induction of CYP3A4 activity using rifampicin, a potent inducer.
| Biomarker | Inducer and Dose | Induction Ratio (Fold-Increase) | Key Findings | Reference |
| 6β-OHC/F Ratio | Rifampicin 20 mg/day | 1.8 | Both biomarkers show a dose-dependent response to rifampicin. | [6] |
| Rifampicin 100 mg/day | 3.9 | [6] | ||
| Rifampicin 500 mg/day | 4.5 | [6] | ||
| 4β-OHC/Cholesterol Ratio | Rifampicin 20 mg/day | 1.5 | 4β-OHC exhibits lower variability. | [6] |
| Rifampicin 100 mg/day | 2.4 | [6] | ||
| Rifampicin 500 mg/day | 3.8 | [6] |
Metabolic Pathways
The formation of both biomarkers is primarily dependent on the activity of CYP3A4 enzymes located predominantly in the liver.
Experimental Protocols
Accurate quantification of these biomarkers is essential for their application in clinical and research settings. Below are generalized experimental workflows.
Measurement of Urinary 6β-Hydroxycortisol/Cortisol Ratio
This protocol outlines a typical workflow for the analysis of the 6β-OHC/F ratio in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed Methodology:
-
Urine Collection : Collect either a first-morning void or a 24-hour urine sample.[1]
-
Sample Preparation (Liquid-Liquid Extraction) :
-
To a urine sample, add an internal standard (e.g., isotope-labeled cortisol and 6β-hydroxycortisol).
-
Perform extraction using an organic solvent such as ethyl acetate.[1]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis :
-
Chromatography : Use a reverse-phase C18 column.
-
Mobile Phase : A typical gradient would involve water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B).[1]
-
Mass Spectrometry : Employ electrospray ionization (ESI) in positive mode and detect the analytes using Multiple Reaction Monitoring (MRM).[1]
-
-
Quantification : Generate calibration curves for both 6β-hydroxycortisol and cortisol by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Ratio Calculation : Calculate the 6β-OHC/F ratio from the determined concentrations.[1]
Measurement of Plasma 4β-Hydroxycholesterol Levels
This protocol describes a common method for quantifying 4β-OHC in plasma, often involving derivatization followed by LC-MS/MS or GC-MS analysis.
Detailed Methodology:
-
Plasma Collection : Collect blood in tubes containing an anticoagulant (e.g., K2EDTA).
-
Sample Preparation :
-
Derivatization :
-
LC-MS/MS or GC-MS Analysis :
-
LC-MS/MS : Analyze using a suitable column and mobile phase gradient. Detection is typically done in positive ion mode using MRM.[7]
-
GC-MS : Analyze the derivatized sample on a gas chromatograph coupled to a mass spectrometer.
-
-
Quantification : Determine the concentration of 4β-OHC using a calibration curve prepared with a surrogate matrix, as it is an endogenous compound.[7]
Discussion and Recommendations
6β-Hydroxycortisol/Cortisol Ratio:
The primary advantage of the 6β-OHC/F ratio is its non-invasive nature and rapid reflection of CYP3A4 induction.[1][4] The use of a ratio corrects for the diurnal variation in cortisol secretion, allowing for the use of spot urine samples.[1][3] However, this biomarker is hampered by high inter- and intra-subject variability, which can make it less reliable for detecting weak induction or inhibition.[4]
4β-Hydroxycholesterol:
4β-OHC is considered a more reliable and predictive biomarker of CYP3A4 activity due to its lower variability.[4] Its long half-life results in stable plasma concentrations, making it suitable for assessing long-term changes in CYP3A4 activity.[5] However, this long half-life is also a disadvantage as it makes 4β-OHC unsuitable for studying rapid changes in CYP3A4 activity, such as acute inhibition.[5] For situations where cholesterol levels may change during treatment, using the ratio of 4β-OHC to total cholesterol is recommended.[2]
The choice between the 6β-OHC/F ratio and 4β-OHC levels depends on the specific context of the study.
-
For rapid assessment of strong CYP3A4 induction, the 6β-OHC/F ratio is a valuable, non-invasive tool.
-
For studies requiring higher precision and assessment of long-term CYP3A4 induction or inhibition, 4β-hydroxycholesterol is the preferred biomarker due to its lower variability.[4]
Both biomarkers have demonstrated a good dynamic response to strong CYP3A4 induction.[4] Researchers should carefully consider the strengths and limitations of each biomarker in the design of their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. A comparison of 4β-hydroxycholesterol : cholesterol and 6β-hydroxycortisol : cortisol as markers of CYP3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary 6 beta-hydroxycortisol/cortisol ratios measured by high-performance liquid chromatography for use as a biomarker for the human cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of two endogenous biomarkers of CYP3A4 activity in a drug–drug interaction study between midostaurin and rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of 4β-hydroxycholesterol : cholesterol and 6β-hydroxycortisol : cortisol as markers of CYP3A4 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Evaluation of the usefulness of plasma 4β‐hydroxycholesterol concentration normalized by 4α‐hydroxycholesterol for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
Navigating the Gold Standard: A Comparative Guide to Method Validation with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a cornerstone of robust and reliable data. In the landscape of liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is fundamental to achieving precision and accuracy. Among the choices for an IS, deuterated standards—a type of stable isotope-labeled internal standard (SIL-IS)—are widely regarded as the gold standard. This guide provides an objective comparison of deuterated standards with structural analog alternatives, supported by experimental data and detailed methodologies in alignment with current regulatory guidelines.
The validation of bioanalytical methods is a critical step to ensure data integrity and regulatory compliance. Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their requirements under the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation.[1][2] A central tenet of these guidelines is the strong recommendation for using a SIL-IS to ensure the method is fit for its intended purpose.[1]
The Superiority of Deuterated Standards: A Performance Comparison
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[3][4] This chemical similarity ensures that the deuterated standard co-elutes with the analyte and experiences the same effects of sample preparation, chromatography, and ionization, thus providing superior correction for variability.[3][5] In contrast, a structural analog IS, while being structurally similar, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency, potentially compromising data accuracy.[3][6]
The following tables summarize the typical performance differences between deuterated and structural analog internal standards based on key validation parameters outlined in the ICH M10 guideline.
Table 1: Comparison of Internal Standard Performance Characteristics
| Performance Characteristic | Deuterated Internal Standard | Structural Analog Internal Standard | Rationale |
| Co-elution with Analyte | Nearly identical retention time. | Different retention time. | Ensures both analyte and IS are subjected to the same matrix effects at the point of elution.[3] |
| Extraction Recovery | Very closely mimics the analyte's recovery. | May have significantly different extraction recovery. | Identical physicochemical properties lead to similar behavior during sample preparation steps.[3] |
| Ionization Efficiency | Experiences similar ionization suppression or enhancement as the analyte. | Ionization characteristics can differ significantly from the analyte. | Similar molecular structure leads to comparable ionization in the mass spectrometer source.[4] |
| Accuracy and Precision | Generally provides higher accuracy and precision. | May provide acceptable results, but often with lower accuracy and precision. | Better correction for analytical variability leads to more reliable and reproducible data.[6] |
Table 2: Illustrative Bioanalytical Method Validation Data
| Validation Parameter | Acceptance Criteria (ICH M10) | Deuterated Internal Standard (Typical Performance) | Structural Analog Internal Standard (Typical Performance) |
| Intra-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.7% - 5.7%[3] | 7.6% - 9.7%[3] |
| Inter-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | < 15% |
| Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) | 100.3% (SD: 7.6%)[6] | 96.8% (SD: 8.6%)[6] |
| Matrix Effect (%CV of IS-normalized matrix factor) | ≤ 15% | Typically < 10% | Can be > 15% |
LLOQ: Lower Limit of Quantitation; %CV: Percent Coefficient of Variation; SD: Standard Deviation. Data is illustrative and compiled from various sources to demonstrate typical performance differences.[3][6]
Experimental Protocols for Key Validation Experiments
Detailed and robust experimental design is crucial for the successful validation of a bioanalytical method using a deuterated internal standard. The following are detailed methodologies for key validation experiments based on ICH M10 guidelines.
Protocol 1: Accuracy and Precision Assessment
Objective: To determine the closeness of the mean test results to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Intra-day (Within-run) Assessment: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Assessment: Analyze the QC samples on at least three different days.
-
Data Analysis: Calculate the mean concentration, percentage of accuracy (relative error), and percentage of relative standard deviation (%RSD or CV) for each level.
Protocol 2: Matrix Effect Evaluation
Objective: To assess the potential for ion suppression or enhancement on the analyte and the deuterated internal standard from the biological matrix.[7]
Methodology:
-
Obtain Blank Matrix: Obtain at least six different sources of the blank biological matrix.[7]
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare a solution of the analyte and deuterated internal standard in a clean solvent (e.g., mobile phase) at low and high concentrations.[8][9]
-
Set B (Post-Extraction Spike): Extract the blank biological matrix from the six different sources. After the final extraction step, spike the analyte and deuterated internal standard into the clean extracts to the same final concentrations as Set A.[8][9]
-
-
LC-MS/MS Analysis: Analyze all samples from both sets.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and the IS for each source: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the IS-normalized MF.
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be ≤ 15%.[10]
-
Protocol 3: Assessing the Stability of a Deuterated Internal Standard (H/D Back-Exchange)
Objective: To determine if the deuterated internal standard is stable throughout the sample preparation and analysis workflow and does not undergo hydrogen-deuterium (H/D) back-exchange.[11]
Methodology:
-
Prepare Sample Sets:
-
Set A (Control): Spike the deuterated internal standard into the analytical solvent and analyze immediately.[12]
-
Set B (Test): Spike the deuterated internal standard into the biological matrix. Subject these samples to the conditions you want to evaluate (e.g., let them sit at room temperature for 4 hours, or store them in the autosampler at 4°C for 24 hours).[12]
-
-
LC-MS/MS Analysis: Analyze both sets of samples.
-
Data Evaluation:
-
Compare the peak area response of the deuterated standard between Set A and Set B. A significant decrease in the response of Set B suggests degradation or exchange.[12]
-
Monitor the mass channel of the unlabeled analyte in Set B. An increase in the signal for the unlabeled analyte over time is a direct indication of H/D back-exchange.[11]
-
Visualizing Key Workflows and Relationships
To further clarify the experimental and logical processes involved in method validation with deuterated standards, the following diagrams are provided.
Caption: Bioanalytical method validation workflow with a deuterated internal standard.
Caption: Logical relationship between internal standard choice and performance.
Potential Pitfalls and Considerations
While deuterated standards are the preferred choice, their use is not without potential challenges. It is crucial to be aware of and assess for the following:
-
Isotopic Purity: The deuterated standard should have high isotopic enrichment (ideally ≥98%) to minimize the contribution of any unlabeled analyte, which could lead to an overestimation of the analyte concentration.[5][8]
-
Position of Deuterium Labeling: Deuterium atoms should be on stable positions in the molecule to avoid H/D back-exchange with the solvent. Labeling on heteroatoms (-OH, -NH, -SH) should be avoided.[5]
-
Metabolic Switching: The presence of deuterium can sometimes alter the metabolic pathway of a drug, a phenomenon known as "metabolic switching." This can lead to inaccurate quantification if not properly assessed.[7]
-
Chromatographic Isotope Effect: In some cases, the deuterium labeling can cause a slight shift in chromatographic retention time relative to the analyte. While often minor, this can be problematic if it leads to differential matrix effects.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. worldwide.com [worldwide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. database.ich.org [database.ich.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Assessing the Accuracy and Precision of 6β-Hydroxy Cortisol-d4 Based Methods for CYP3A4/5 Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of Cytochrome P450 3A4 and 3A5 (CYP3A4/5) enzyme activity is critical for evaluating drug-drug interactions and understanding individual variations in drug metabolism. The urinary or plasma ratio of 6β-hydroxycortisol to cortisol has emerged as a reliable, non-invasive biomarker for this purpose. This guide provides a comprehensive comparison of the analytical methods used to quantify these endogenous steroids, with a focus on the accuracy and precision afforded by the use of 6β-Hydroxy Cortisol-d4 as a stable isotope-labeled internal standard.
The conversion of endogenous cortisol to 6β-hydroxycortisol is primarily catalyzed by CYP3A4/5 enzymes. Consequently, the ratio of these two compounds reflects the metabolic activity of this crucial enzyme system. Accurate and precise quantification of both analytes is therefore paramount for the reliable assessment of CYP3A4/5 phenotype. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as 6β-Hydroxy Cortisol-d4, is a key component in robust LC-MS/MS assays, as it effectively corrects for variability during sample preparation and analysis, thereby ensuring high-quality quantitative results.
The Metabolic Pathway of Cortisol to 6β-Hydroxycortisol
The following diagram illustrates the metabolic conversion of cortisol to 6β-hydroxycortisol, a reaction predominantly mediated by the CYP3A4 and CYP3A5 enzymes.
Experimental Protocols and Performance Data
The following sections detail the experimental protocols for the quantification of 6β-hydroxycortisol and cortisol using LC-MS/MS with a 6β-Hydroxy Cortisol-d4 internal standard, and compare its performance with alternative methods.
Method 1: LC-MS/MS with 6β-Hydroxy Cortisol-d4 Internal Standard
This method is widely regarded for its high accuracy and precision in quantifying 6β-hydroxycortisol and cortisol in biological matrices such as urine and plasma.
Experimental Workflow:
The general workflow for sample analysis using this method is depicted below.
Detailed Experimental Protocol (Urine Sample):
-
Sample Preparation:
-
To 1 mL of urine, add 25 µL of a 1 µg/mL working solution of 6β-Hydroxy Cortisol-d4 in methanol:water (50:50, v/v).
-
For the analysis of total (free and conjugated) cortisol and 6β-hydroxycortisol, enzymatic hydrolysis is performed by adding 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 25 µL of β-glucuronidase/sulfatase solution.
-
Incubate the samples as required for complete hydrolysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., ethyl acetate-diethyl ether).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.
-
Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for 6β-hydroxycortisol, cortisol, and 6β-Hydroxy Cortisol-d4.
-
Performance Data:
The use of a deuterated internal standard generally leads to high accuracy and precision.
| Parameter | Performance Characteristic | Reference(s) |
| Accuracy | 90 - 110% recovery | |
| 98.16 - 115.50% | ||
| Intra-day Precision (%CV) | < 10% | |
| < 5.4% | ||
| < 9.45% | ||
| Inter-day Precision (%CV) | < 15% | |
| < 3.9% | ||
| < 9.45% | ||
| Linearity (r²) | > 0.995 | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL for 6β-hydroxycortisol | |
| 5 ng/mL for 6β-hydroxycortisol |
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
An alternative to LC-MS/MS is HPLC with UV detection. While less sensitive and specific, it can be a viable option in some laboratory settings. These methods may use a non-deuterated internal standard, such as dexamethasone.
Performance Data Comparison:
| Parameter | LC-MS/MS with 6β-Hydroxy Cortisol-d4 | HPLC-UV with Non-Deuterated IS | Reference(s) |
| Accuracy | 90 - 110% | 98.16 - 115.50% | |
| Precision (%CV) | < 15% (inter-day) | < 9.45% (inter-run) | |
| LLOQ | 0.1 ng/mL | 5 ng/mL | |
| Specificity | High (based on mass-to-charge ratio) | Lower (potential for co-eluting interferences) |
Method 3: Alternative Endogenous Biomarkers for CYP3A4/5 Activity
While the 6β-hydroxycortisol to cortisol ratio is a widely accepted biomarker, other endogenous molecules have been investigated. One such example is 4β-hydroxycholesterol.
Comparison of Biomarker Performance:
| Biomarker | Method of Analysis | Key Advantages | Key Limitations |
| 6β-Hydroxycortisol / Cortisol Ratio | LC-MS/MS | High sensitivity and specificity, reflects both induction and inhibition. | Can be influenced by factors affecting cortisol levels (e.g., stress). |
| 4β-Hydroxycholesterol | GC-MS or LC-MS/MS | Long half-life, reflecting long-term CYP3A4 induction. | Less sensitive to CYP3A4 inhibition. |
A study evaluating the effects of the potent CYP3A4 inhibitor itraconazole found only a weak effect on 4β-hydroxycholesterol concentrations (21-29% decrease), suggesting it is not a sensitive probe for CYP3A4 inhibition. In contrast, the formation clearance of 6β-hydroxycortisol and 6β-hydroxycortisone was significantly decreased by itraconazole, indicating its utility in detecting moderate to potent CYP3A4 inhibition.
Conclusion
The quantification of the 6β-hydroxycortisol to cortisol ratio using LC-MS/MS with a 6β-Hydroxy Cortisol-d4 internal standard stands out as a highly accurate and precise method for assessing CYP3A4/5 activity. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring the reliability of the results. While alternative methods like HPLC-UV exist, they generally offer lower sensitivity and specificity. Other endogenous biomarkers, such as 4β-hydroxycholesterol, may be useful for assessing CYP3A4 induction but appear less sensitive for detecting inhibition. For researchers, scientists, and drug development professionals requiring robust and reliable data on CYP3A4/5 phenotype, the 6β-Hydroxy Cortisol-d4 based LC-MS/MS method is the recommended approach.
Safety Operating Guide
Safe Disposal of 6β-Hydroxy Cortisol-d4: A Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of 6β-Hydroxy Cortisol-d4, a deuterated analog of a key cortisol metabolite used as an internal standard in bioanalytical assays.[1][2] Adherence to these procedures is critical to maintaining laboratory safety and environmental compliance.
Compound Identification and Hazards
6β-Hydroxy Cortisol-d4 is a stable isotope-labeled form of 6β-Hydroxycortisol.[1][3] While the deuteration may alter its pharmacokinetic profile, the fundamental chemical hazards are considered equivalent to the unlabeled parent compound.[1] According to safety data sheets, this compound is classified with significant health risks.
Hazard Classification:
-
Reproductive Toxicity (Category 1B/2): May damage fertility or the unborn child.[4][5]
-
Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to organs through prolonged or repeated exposure.[4]
-
Germ Cell Mutagenicity (Warning): Suspected of causing genetic defects.[6]
-
Acute Oral Toxicity (Warning): Harmful if swallowed.[6]
Given these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
Quantitative and Physical Data
The following table summarizes key quantitative data for 6β-Hydroxy Cortisol-d4.
| Property | Value | Source |
| CAS Number | 1261254-51-6 | [3] |
| Molecular Formula | C₂₁H₂₆D₄O₆ | [3][4] |
| Molecular Weight | 382.48 g/mol | [1][3] |
| Purity | >95% (HPLC) | [3] |
| Appearance | White to off-white solid | [1] |
| Storage | -20°C for long-term storage (up to 3 years) | [1][3] |
Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for the safe disposal of 6β-Hydroxy Cortisol-d4 in a laboratory setting. This procedure assumes the material is in small, research-quantity amounts.
Personal Protective Equipment (PPE)
-
1.1 Wear a standard laboratory coat, safety glasses or goggles, and nitrile gloves.
-
1.2 When handling the solid powder or preparing solutions, conduct all work within a certified chemical fume hood to avoid inhalation of dust.[5]
Waste Segregation and Collection
-
2.1 Designate a specific, clearly labeled hazardous waste container for 6β-Hydroxy Cortisol-d4 and related materials. The label should include:
-
"Hazardous Waste"
-
"6β-Hydroxy Cortisol-d4"
-
Primary Hazards: "Reproductive Toxin," "Toxic"
-
Accumulation Start Date
-
-
2.2 Solid Waste:
-
2.2.1 Collect any unused or expired pure compound in its original vial or a compatible, sealed container.
-
2.2.2 Contaminated materials such as weighing papers, pipette tips, and gloves must be placed into the designated solid hazardous waste container.
-
-
2.3 Liquid Waste:
-
2.3.1 Solutions containing 6β-Hydroxy Cortisol-d4 (e.g., from LC-MS/MS sample preparation) should be collected in a designated, leak-proof hazardous liquid waste container.[7]
-
2.3.2 Do not mix with aqueous or non-halogenated solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. The presence of the deuterated steroid makes it a specialty hazardous waste.
-
2.3.3 Keep the liquid waste container securely capped when not in use.
-
Decontamination
-
3.1 Decontaminate surfaces (e.g., fume hood sash, balance, benchtops) where the compound was handled. Use a suitable solvent (e.g., 70% ethanol or methanol) and wipe with disposable towels.
-
3.2 Dispose of all cleaning materials as solid hazardous waste as described in section 2.2.
Final Disposal
-
4.1 Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
4.2 Arrange for pickup and final disposal through your institution's licensed hazardous waste management provider.
-
4.3 Per safety data sheet instructions, the final step is to "Dispose of contents and container to an approved waste disposal plant."[4] Do not attempt to dispose of this material down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6β-Hydroxy Cortisol-d4 and associated materials.
Caption: Disposal decision workflow for 6β-Hydroxy Cortisol-d4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. 6beta-Hydroxy Cortisol-d4 | LGC Standards [lgcstandards.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. dl.novachem.com.au [dl.novachem.com.au]
- 6. 6beta-Hydroxycortisol | C21H30O6 | CID 6852390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 6β-Hydroxy Cortisol-d4
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 6β-Hydroxy Cortisol-d4. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and maintaining a secure laboratory environment.
Compound Identification:
-
Name: 6β-Hydroxy Cortisol-d4
-
Synonyms: 6β-Hydroxyhydrocortisone-9,11,12,12-D4, Pregn-4-ene-3,20-dione-9,11,12,12-d4, 6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one[1]
-
CAS Number: 1261254-51-6[1]
Hazard Identification and Safety Precautions
6β-Hydroxy Cortisol-d4 is classified with specific health hazards. All personnel must be aware of these risks and adhere to the recommended safety measures.
GHS Classification:
-
Specific Target Organ Toxicity (Repeated Exposure): Category 2[3]
Hazard Statements:
-
H361: Suspected of damaging fertility or the unborn child.[2][3]
-
May cause damage to organs through prolonged or repeated exposure.[3]
Signal Word: Danger or Warning[2][3]
Personnel should obtain special instructions before use and must not handle the compound until all safety precautions have been read and understood.[3] In case of exposure or concern, immediate medical advice and attention are necessary.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent inhalation, ingestion, and skin contact. As specific safety data for 6β-Hydroxy Cortisol-d4 is limited, a conservative approach based on handling potent corticosteroids is recommended.[4]
| PPE Category | Recommendation | Rationale |
| Engineering Controls | A ventilated balance enclosure (VBE) or a certified chemical fume hood should be used for all weighing and aliquoting of the powder. | To minimize inhalation exposure to fine particles.[4] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is recommended when handling the powder outside of a primary engineering control. For spill cleanup, a powered air-purifying respirator (PAPR) with HEPA filters may be necessary. | To protect against the inhalation of fine particles.[4] |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Gloves should be changed frequently and immediately if contaminated. | To prevent skin contact and absorption.[4] |
| Eye Protection | Chemical safety goggles or a face shield must be worn at all times. | To protect eyes from dust and splashes.[4] |
| Skin and Body Protection | A dedicated lab coat, fully buttoned with elastic cuffs, is required. For larger-scale operations or spill cleanup, disposable coveralls should be considered. | To prevent skin contamination.[4] |
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the procedural steps for the safe handling of 6β-Hydroxy Cortisol-d4, from preparation to disposal.
Caption: A flowchart outlining the key procedural steps for the safe handling of 6β-Hydroxy Cortisol-d4.
Detailed Methodologies:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.[3]
-
Put on all required PPE as detailed in the table above.[4]
-
Prepare a designated work area within a chemical fume hood or ventilated balance enclosure. Ensure all necessary equipment and spill cleanup materials are readily available.
-
-
Handling:
-
Weighing: Perform all weighing operations within the designated engineering control to prevent the aerosolization of the powder.[4] Use dedicated, clean utensils.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
-
Post-Handling:
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.
-
Waste Management: Segregate all contaminated waste, including gloves, wipes, and disposable labware, into a designated, clearly labeled hazardous waste container.[4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer pair of gloves should be removed first.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]
-
Storage and Disposal Plans
Proper storage and disposal are critical to maintaining a safe laboratory environment.
| Aspect | Procedure |
| Storage | Store the compound in a securely locked location.[2][3] The recommended storage temperature is -20°C.[1][6] |
| Disposal | Dispose of 6β-Hydroxy Cortisol-d4 and any contaminated materials as hazardous chemical waste.[3][4] All disposal must be in accordance with local, state, and federal regulations.[4] |
By adhering to these guidelines, research professionals can mitigate the risks associated with handling 6β-Hydroxy Cortisol-d4 and ensure a safe and compliant laboratory setting.
References
- 1. 6beta-Hydroxy Cortisol-d4 | LGC Standards [lgcstandards.com]
- 2. dl.novachem.com.au [dl.novachem.com.au]
- 3. lgcstandards.com [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
